chemical and physical properties of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate
[label="5. Workup & Filtration\nFilter succinim Figure 1: Synthetic pathway from glyoxylate precursor to Trifloxystrobin via the 120974-97-2 intermediate.
Author: BenchChem Technical Support Team. Date: April 2026
[label="5. Workup & Filtration\nFilter succinim
Figure 1: Synthetic pathway from glyoxylate precursor to Trifloxystrobin via the 120974-97-2 intermediate.
The primary downstream application of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate is its conversion into a benzylic bromide (CAS: 133409-72-0)[1]. This is achieved via a Wohl-Ziegler radical bromination. The resulting benzylic bromide is a highly reactive electrophile that undergoes nucleophilic substitution with various oximes or phenols to yield the final strobilurin architecture[2][3].
Objective : To selectively brominate the ortho-methyl group without disrupting the (E)-methoxyimino stereocenter.
Rationale : We utilize N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator. A non-polar, aprotic solvent is required to stabilize the radical intermediates and prevent nucleophilic attack on the ester.
Figure 2: Workflow for the radical benzylic bromination of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate.
Step-by-Step Methodology :
System Preparation : Purge a 500 mL three-neck round-bottom flask with ultra-high purity Nitrogen for 15 minutes to eliminate oxygen, which can quench radical propagation.
Substrate Dissolution : Charge the flask with 50.0 g (0.24 mol) of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate and 250 mL of anhydrous 1,2-dichloroethane (DCE). Stir until complete dissolution.
Reagent Addition : Add 45.0 g (0.25 mol, 1.05 eq) of recrystallized NBS and 1.98 g (0.012 mol, 0.05 eq) of AIBN.
Expert Note: NBS must be freshly recrystallized from water to remove trace HBr, which can catalyze undesired ionic side reactions or E/Z isomerization.
Thermal Initiation : Gradually heat the reaction mixture to reflux (approx. 80°C). Maintain reflux under an active nitrogen sweep. The reaction typically requires 4-6 hours.
In-Process Control (IPC) : Pull a 0.5 mL aliquot every hour. Quench with water, extract with DCM, and analyze via HPLC. Proceed to workup only when the unreacted starting material is <2%.
Workup : Cool the mixture to 0-5°C. The by-product, succinimide, will precipitate. Remove the succinimide via vacuum filtration.
Isolation : Wash the filtrate with saturated aqueous NaHCO3 (2 x 100 mL) to neutralize trace acids, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude benzylic bromide.
Protocol B: Quality Control - Stereochemical Purity via HPLC
Objective : To quantify the E/Z isomer ratio and verify ester integrity.
Rationale : A self-validating analytical method is critical because the (Z)-isomer is chemically similar but biologically inert. Reverse-phase HPLC provides the necessary resolution to distinguish between the geometries.
Method Parameters :
Column : C18 (250 mm x 4.6 mm, 5 µm).
Mobile Phase : Acetonitrile : Water (60:40 v/v), isocratic elution.
Flow Rate : 1.0 mL/min.
Detection : UV at 254 nm.
Column Temperature : 30°C.
Sample Prep : Dissolve 10 mg of sample in 10 mL of mobile phase.
Validation : The (E)-isomer typically elutes later than the (Z)-isomer due to its extended planar conformation interacting more strongly with the stationary phase. A specification of ≥99.0% (E)-isomer is mandatory before proceeding to downstream coupling[4].
References
Cas 120974-97-2,Methyl 2-(MethoxyiMino)-2-o-tolylacetate | LookChem. Available at: 3
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate CAS 120974-97-2 | Home Sunshine Pharma. Available at: 4
CAS#:120974-97-2 | (E)-METHYL 2-(METHOXYIMINO)-2-(O-TOLYL)ACETATE | Chemsrc. Available at:
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate | 120974-97-2 | Sigma-Aldrich. Available at: 5
Methyl 2-(MethoxyiMino)-2-o-tolylacetate | 120974-97-2 | ChemicalBook. Available at:2
Trifloxystrobin Intermediate | Sinochem Nanjing Corporation. Available at: 6
Cas 34966-54-6,methyl o-methyl phenyl glyoxylate | LookChem. Available at: 1
Technical Guide: Physicochemical and Structural Characterization of (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS 120974-97-2)
For Researchers, Scientists, and Agrochemical Development Professionals Abstract This technical guide provides an in-depth analysis of the molecular weight and three-dimensional (3D) structure of the chemical intermediat...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
This technical guide provides an in-depth analysis of the molecular weight and three-dimensional (3D) structure of the chemical intermediate (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate, registered under CAS number 120974-97-2. This compound is a critical precursor in the synthesis of Trifloxystrobin, a broad-spectrum foliar fungicide.[1][2] A thorough understanding of its physicochemical properties and spatial conformation is paramount for process optimization, impurity profiling, and the development of novel strobilurin-class fungicides. This document outlines the experimental and computational methodologies for determining its molecular weight and elucidating its 3D structure, providing field-proven insights for professionals in chemical research and development.
Core Molecular Identity and Properties
The foundational step in characterizing any chemical entity is to establish its fundamental properties. For CAS 120974-97-2, these are summarized below.
A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for reaction monitoring, purification, and formulation development.
Determination of Molecular Weight: A Self-Validating Approach
Accurate determination of molecular weight is a cornerstone of chemical synthesis, confirming the identity of a target molecule. For a compound like (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate, a multi-pronged analytical approach ensures the trustworthiness of the result.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).[6]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like dichloromethane or ethyl acetate.
Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Analysis: The resulting ions are separated by the mass analyzer based on their m/z ratio.
Detection: The detector records the abundance of each ion.
Data Interpretation: The molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed, will confirm the molecular weight. For this compound, the M⁺ peak would be observed at an m/z of approximately 207. The fragmentation pattern provides additional structural confirmation.
The causality behind choosing EI-MS is its ability to produce a detailed fragmentation pattern, which acts as a "fingerprint" for the molecule, thus validating the structure in addition to the molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While primarily a tool for structure elucidation, certain NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can provide an accurate estimation of molecular weight in solution by measuring the translational self-diffusion coefficient of the molecule.[7] This method is particularly valuable for confirming the monomeric state of the compound in solution.
Elucidation of the 3D Structure
The 3D arrangement of atoms in (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate dictates its reactivity and its ability to fit into the active sites of downstream reaction catalysts. Both experimental and computational methods are employed to determine this structure.
2D Structural Representation and Connectivity
The connectivity of the molecule can be definitively established using a combination of 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC). The SMILES string CC1=CC=CC=C1/C(=N\OC)/C(=O)OC provides a machine-readable representation of this connectivity.[3]
Caption: 2D representation of CAS 120974-97-2 connectivity.
Experimental 3D Structure Determination: X-Ray Crystallography
The gold standard for determining the 3D structure of a small molecule is single-crystal X-ray crystallography.[8] This technique provides precise atomic coordinates, bond lengths, and bond angles.
Workflow for X-Ray Crystallography
Caption: Workflow for 3D structure elucidation via X-ray crystallography.
While no public crystal structure exists for CAS 120974-97-2 itself, a study on a closely related and more complex strobilurin analogue, (E)-Methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl) pyridin-3-yl) phenoxy) methyl) phenyl) acetate, provides critical insights.[9] The core moiety, (E)-methyl 2-(methoxyimino)-2-phenylacetate, is conserved. The crystallographic data from this analogue reveals that the methoxyimino and methyl ester groups are nearly coplanar, a conformation that likely minimizes steric hindrance. This planarity is a key structural feature for understanding its reactivity.
Computational 3D Structure Prediction
In the absence of direct experimental data, computational modeling provides a reliable method for predicting the 3D structure.[10]
Methodology: Density Functional Theory (DFT)
Input Generation: A 2D structure (from SMILES or .mol file) is converted into an initial 3D conformation.
Conformational Search: A systematic search of rotational bonds is performed to identify low-energy conformers.
Geometry Optimization: The most stable conformer is optimized using DFT calculations (e.g., B3LYP functional with a 6-31G* basis set) to find the minimum energy geometry.
Verification: Frequency calculations are performed to ensure the optimized structure is a true minimum (no imaginary frequencies).
This ab initio approach predicts a 3D structure based on quantum mechanical principles.[11] The resulting model can be used for molecular docking studies, reaction mechanism investigations, and predicting spectroscopic properties. PubChem provides a computationally generated 3D conformer for this molecule, which can serve as a valuable starting point for further analysis.[3]
Application and Significance in Agrochemical Synthesis
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate is not an end-product but a vital building block. It serves as a key intermediate in the industrial synthesis of the fungicide Trifloxystrobin.[12][13]
Synthetic Pathway Context
Caption: Role of CAS 120974-97-2 in the synthesis of Trifloxystrobin.
The stereochemistry of the oxime ether double bond (/C(=N\OC)/) is critical. The (E)-isomer, as specified, is the desired configuration for the subsequent steps leading to the biologically active form of Trifloxystrobin.[14] The structural and physicochemical data detailed in this guide are therefore essential for:
Quality Control: Ensuring the correct isomer is produced and carried forward.
Process Chemistry: Optimizing reaction conditions (temperature, solvents, catalysts) based on the compound's stability and solubility.
Regulatory Submissions: Providing accurate characterization data for product registration.
Conclusion
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS 120974-97-2) is a well-defined chemical entity with a molecular weight of 207.23 g/mol . Its 3D structure, characterized by a largely planar arrangement of the methoxyimino-acetate group relative to the phenyl ring, is a key determinant of its reactivity as a precursor to the fungicide Trifloxystrobin. The methodologies outlined in this guide, from mass spectrometry for molecular weight confirmation to crystallographic analysis and computational modeling for 3D structure elucidation, represent a robust framework for the comprehensive characterization of such critical chemical intermediates. This detailed understanding is indispensable for innovation and efficiency in the agrochemical industry.
References
Sadowski, P., & Baldi, P. (2013). Small-Molecule 3D Structure Prediction Using Open Crystallography Data. Journal of Chemical Information and Modeling, 53(12), 3127–3130. [Link]
MtoZ Biolabs. (n.d.). What Are the Analytical Methods for Molecular Weight Determination? Retrieved from [Link]
Sci-Hub. (n.d.). Small-Molecule 3D Structure Prediction Using Open Crystallography Data. Retrieved from [Link]
Let's Talk Academy. (2025, December 22). Techniques to Determine 3D Structure of Organic Compounds. Retrieved from [Link]
LookChem. (n.d.). Cas 120974-97-2,Methyl 2-(MethoxyiMino)-2-o-tolylacetate. Retrieved from [Link]
American Chemical Society. (n.d.). Predicting 3D molecular structures based on the first-principles and crystal data with deep learning approaches. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Crystal Structure Characterization of (E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(Trifluoromethyl) Pyridin-3-yl) Phenoxy) Methyl) Phenyl) Acetate. Retrieved from [Link]
Unknown Source. Determination of Molecular Weight. [No URL available]
ACS Publications. (2024, April 25). dMXP: A De Novo Small-Molecule 3D Structure Predictor with Graph Attention Networks. Journal of Chemical Information and Modeling. Retrieved from [Link]
Sinochem Nanjing Corporation. (n.d.). Trifloxystrobin Intermediate. Retrieved from [Link]
Unknown Source. Methods for the Elucidation of the Structure of Organic Compounds. [No URL available]
Royal Society of Chemistry. (n.d.). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical Science. Retrieved from [Link]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magn...
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate. As a molecule with significant applications in agrochemical and pharmaceutical research, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of its NMR spectra, grounded in fundamental principles and supported by data from analogous structures. It is designed to serve as an authoritative reference for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Introduction: The Significance of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate
(E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate, a member of the strobilurin class of fungicides, is a compound of considerable interest due to its biological activity.[1][2] Its efficacy is intrinsically linked to its specific stereochemistry and functional group arrangement. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous determination of molecular structure.[3][4][5][6] This guide will delve into the characteristic ¹H and ¹³C NMR spectral features of this molecule, providing a foundational understanding for its identification and quality control.
The molecular structure of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate is presented below:
Figure 1: Molecular structure of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
Aromatic (4H)
7.1 - 7.4
Multiplet
4H
The four protons on the o-tolyl ring are in distinct chemical environments and will exhibit complex splitting patterns due to ortho, meta, and para couplings. Their chemical shifts are in the typical aromatic region.[7][8]
Methoxyimino (-OCH₃) (3H)
~3.9 - 4.1
Singlet
3H
The methoxy protons are deshielded by the adjacent electronegative oxygen and the imine double bond, resulting in a downfield shift. The absence of adjacent protons leads to a singlet.
Ester (-OCH₃) (3H)
~3.7 - 3.8
Singlet
3H
These protons are on the methyl group of the ester functionality. They are deshielded by the neighboring oxygen atom, appearing as a singlet due to the lack of adjacent protons.[9][10][11]
Tolyl (-CH₃) (3H)
~2.2 - 2.4
Singlet
3H
The methyl protons of the o-tolyl group are attached to the aromatic ring and appear as a singlet. Their chemical shift is in the expected range for a methyl group attached to an aromatic ring.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
Carbon
Predicted Chemical Shift (δ, ppm)
Rationale
C=O (Ester)
~165 - 175
The carbonyl carbon of the ester group is significantly deshielded and appears in the characteristic downfield region for ester carbonyls.[12][13]
C=N (Imine)
~150 - 160
The imine carbon is also deshielded due to the double bond and the electronegativity of the nitrogen atom.
Aromatic C (Quaternary, C-Ar)
~135 - 145
The two quaternary carbons of the tolyl group (one attached to the imine group and one to the methyl group) will have distinct chemical shifts in this region.
Aromatic CH
~125 - 135
The four CH carbons of the aromatic ring will each give a distinct signal in this range.[14]
Methoxyimino (-OCH₃)
~60 - 65
The carbon of the methoxy group attached to the imine nitrogen is influenced by the electronegativity of both the oxygen and nitrogen atoms.[15][16]
Ester (-OCH₃)
~50 - 55
The carbon of the ester's methyl group is shielded compared to the methoxyimino carbon but still downfield due to the attached oxygen.
Tolyl (-CH₃)
~15 - 25
The methyl carbon of the o-tolyl group appears in the typical upfield region for alkyl carbons attached to an aromatic ring.[17]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate, the following experimental protocol is recommended. This protocol is designed to ensure sample purity, homogeneity, and optimal instrument performance.
4.1. Sample Preparation
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for similar organic molecules.[18] Ensure the solvent is of high purity to avoid extraneous signals.[19]
Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[20] This concentration range generally provides a good signal-to-noise ratio for both ¹H and ¹³C NMR.
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[21]
Tube and Cap: Use a clean and dry NMR tube and cap to prevent contamination.[18]
Degassing (Optional): For samples sensitive to oxygen, which can cause line broadening, degassing via the freeze-pump-thaw technique may be necessary.[21]
Figure 2: Workflow for NMR data acquisition and processing.
4.2. Instrument Parameters
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.
¹H NMR:
Pulse Sequence: A standard single-pulse experiment.
Acquisition Time: ~2-3 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 8-16 scans, depending on the concentration.
¹³C NMR:
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
Acquisition Time: ~1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate. By understanding the expected chemical shifts and multiplicities of the various nuclei within the molecule, researchers can confidently identify and characterize this compound. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data, which is crucial for accurate structural elucidation and purity assessment in research, development, and quality control settings.
References
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]
Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]
NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]
Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. JoVE. [Link]
NMR Spectroscopy: Basic Principles, Concepts and Applic
NMR Spectroscopy: Principles, Techniques, and Applications. Slideshare. [Link]
Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
Saturated Fatty Acids and Methyl Esters. AOCS. [Link]
1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. PubMed. [Link]
1 H and 13 C NMR chemical shifts observed from fatty acid methyl esters... ResearchGate. [Link]
Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. SciSpace. [Link]
1H NMR Chemical Shifts. Oregon State University. [Link]
chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. PubMed. [Link]
NMR Chemical Shifts. University of Puget Sound. [Link]
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
13C NMR Chemical Shift. Oregon State University. [Link]
13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. PubMed. [Link]
Thermodynamic Stability and Isomerization Dynamics of (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate: A Technical Guide
Executive Summary (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS: 120974-97-2) is a high-value synthetic intermediate that serves as the critical building block for strobilurin-class agricultural fungicides, includi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS: 120974-97-2) is a high-value synthetic intermediate that serves as the critical building block for strobilurin-class agricultural fungicides, including Trifloxystrobin and Kresoxim-methyl[1]. The biological efficacy of strobilurins relies strictly on the (E)-configuration of the methoxyimino moiety, which is structurally required to bind to the quinol oxidation (Qo) site of the cytochrome bc1 complex in fungal pathogens.
During industrial synthesis, the initial oximation reactions often produce a kinetically controlled mixture of (E) and (Z) isomers[2]. Because the (E)-isomer is the thermodynamically favored state, process chemists must employ targeted isomerization workflows to drive the mixture to >99% (E)-isomer purity. This whitepaper details the thermodynamic principles, causality behind experimental choices, and field-proven protocols for achieving complete E/Z isomerization.
Structural and Thermodynamic Profiling
The methoxyimino group (-C=N-OCH₃) exhibits geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond. In the specific case of methyl 2-(methoxyimino)-2-(o-tolyl)acetate, the thermodynamic equilibrium heavily favors the (E)-isomer over the (Z)-isomer.
The Causality of Thermodynamic Stability
The stability differential is driven by steric hindrance and electronic conjugation :
Steric Repulsion in the (Z)-Isomer: In the (Z)-configuration, the methoxy group (-OCH₃) is positioned cis to the bulky o-tolyl ring. This creates severe steric clash between the electron clouds of the methoxy oxygen and the ortho-methyl group of the phenyl ring, elevating the ground-state free energy.
Steric Relief in the (E)-Isomer: In the (E)-configuration, the methoxy group is oriented toward the smaller methyl ester moiety. This relieves the steric strain, allowing the aromatic ring and the imine double bond to achieve better co-planarity. This co-planarity maximizes π-π conjugation, further lowering the global energy minimum of the molecule.
Because the energy well for the (E)-isomer is significantly deeper, providing sufficient activation energy (via heat, acid, or UV light) to overcome the C=N rotational/inversional barrier will spontaneously drive any (Z)-isomer into the (E)-configuration[3].
Quantitative Data Summaries
Table 1: Physicochemical Properties of the (E)-Isomer [1]
The synthesis typically begins with 2-oxo-o-tolylacetic acid derivatives condensing with O-methylhydroxylamine. To correct the resulting kinetic E/Z mixture, the following self-validating protocols are employed.
Causality: Acid catalysis protonates the imine nitrogen, temporarily converting the C=N double bond into an iminium ion with C-N single bond character. This drastically lowers the activation energy (Ea) required for rotation around the bond, allowing the system to rapidly relax into the thermodynamically stable (E)-configuration[2].
Step-by-Step Methodology:
Dissolution: Dissolve 100 g of the crude E/Z mixture of methyl 2-(methoxyimino)-2-(o-tolyl)acetate in 400 mL of methanol in a 1L jacketed reactor.
Acidification: Cool the reactor to 0–5 °C. Slowly add 0.5 equivalents of concentrated HCl (or anhydrous HCl gas) under continuous stirring.
Thermal Equilibration: Raise the temperature to 60 °C (reflux) for 4–6 hours. The thermal energy combined with the lowered rotational barrier drives the Z-to-E conversion.
In-Process Control (IPC): Sample the reaction mixture and analyze via RP-HPLC. Proceed to the next step only when the (Z)-isomer peak is <1.0% relative area.
Quenching: Cool the mixture to room temperature. Neutralize with 10% aqueous NaHCO₃ until pH 7 is reached to deprotonate the imine and lock the (E)-configuration.
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure (E)-isomer.
Modern industrial processes utilize continuous-flow photochemistry to simultaneously isomerize residual (Z)-isomer while brominating the ortho-methyl group to form the downstream intermediate, (E)-methyl 2-(2-bromomethylphenyl)-2-methoxyiminoacetate[3].
Causality: UV irradiation excites the π-electrons of the C=N bond to a π* anti-bonding orbital, breaking the double bond character. Upon non-radiative decay, the molecule settles into the lower-energy (E)-state[3].
Step-by-Step Methodology:
Precursor Preparation: Prepare a 0.5 M solution of the intermediate in a UV-transparent solvent (e.g., trifluorotoluene).
Photochemical Reactor: Pump the mixture through a continuous-flow photomicroreactor equipped with 365 nm LED arrays. Maintain a residence time of exactly 12.9 minutes[3].
Thermal Control: Maintain the reactor temperature at 40 °C using a cooling jacket to dissipate LED heat.
Phase Separation: Route the effluent into a quenching vessel, separate the organic phase, and concentrate to isolate the highly pure (E)-isomer.
Analytical Methodologies for E/Z Quantification
To ensure the trustworthiness of the isomerization, a self-validating analytical protocol is required to monitor the reaction progress.
RP-HPLC Conditions:
Column: C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase: Acetonitrile / Water (60:40 v/v)
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Elution Logic: The more polar, sterically strained (Z)-isomer typically elutes earlier than the more lipophilic, sterically relaxed (E)-isomer. Baseline resolution must be achieved to accurately integrate the <1.0% (Z)-isomer threshold.
Visualizations
Reaction pathway detailing the synthesis and thermodynamic isomerization of the E-isomer.
Thermodynamic energy landscape and transition state logic for Z-to-E isomerization.
References
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate CAS 120974-97-2 - Home Sunshine Pharma. HSP Pharma. URL:[Link]
Continuous-Flow Photobromination/Debromination Cascade for Synthesis of the Trifloxystrobin Intermediate. ACS Publications. URL:[Link]
AN IMPROVED PROCESS FOR THE PREPARATION OF TRIFLOXYSTROBIN. European Patent Office (EPO) Patent EP3681863. URL:[Link]
High-Throughput Solubility Profiling of CAS 120974-97-2 in Organic Solvents: A Methodological Guide for Agrochemical Synthesis
Executive Summary (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS 120974-97-2) is a critical synthetic intermediate in the production of Trifloxystrobin, a highly effective, broad-spectrum strobilurin fungicide. Beca...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS 120974-97-2) is a critical synthetic intermediate in the production of Trifloxystrobin, a highly effective, broad-spectrum strobilurin fungicide. Because the downstream synthesis relies heavily on radical bromination and subsequent etherification, the solubility profile of this intermediate in organic solvents dictates reaction kinetics, phase homogeneity, and ultimately, the yield of the active agrochemical ingredient.
This technical guide provides an in-depth analysis of the compound's solubility characteristics, the thermodynamic principles governing its solvation, and a self-validating experimental protocol for high-throughput solubility determination.
Chemical Identity & Physicochemical Baseline
Understanding the solvation thermodynamics of CAS 120974-97-2 requires a structural analysis. The molecule features an aromatic o-tolyl ring, a methyl ester, and a methoxyimino moiety. This combination renders the molecule highly lipophilic and moderately polar, restricting its aqueous solubility while enhancing its affinity for organic solvents[1].
Table 1: Physicochemical Properties of CAS 120974-97-2
Mechanistic Insight : The presence of the methoxyimino (
=N−O−CH3
) and ester groups introduces hydrogen-bond acceptor capabilities, though the molecule lacks strong hydrogen-bond donors. Consequently, it exhibits optimal solubility in solvents that can participate in dipole-dipole interactions and provide strong dispersion forces, such as halogenated hydrocarbons and esters.
Solubility Profile in Organic Solvents
Empirical data indicates that CAS 120974-97-2 is practically insoluble in water but demonstrates favorable solubility in various organic solvents[1].
High hydrophobic bulk (tolyl ring) overcomes weak H-bond acceptor capacity.
Note: While commercial suppliers often list it as "slightly soluble" in DCM and EtOAc under standard ambient conditions[2], elevated temperatures or specific co-solvent systems are frequently employed in industrial synthesis to achieve complete dissolution.
To precisely quantify the solubility of CAS 120974-97-2 for process chemistry scale-up, the isothermal shake-flask method is the gold standard. This protocol is adapted from EPA OPPTS 830.7840 and OECD Guideline 105, ensuring a self-validating, thermodynamically sound system[3].
Self-Validating Principle : The protocol relies on sampling at multiple time points (e.g., 24h and 48h). Equilibrium is only confirmed when the variance in quantified concentration between consecutive time points is less than 5%. This prevents false-positive solubility readings caused by slow dissolution kinetics.
Step-by-Step Methodology:
Solvent Preparation : Dispense 10.0 mL of the target organic solvent (e.g., DCM, EtOAc) into 20 mL amber glass vials equipped with PTFE-lined screw caps to prevent solvent evaporation.
Solute Addition : Add CAS 120974-97-2 in stepwise 50 mg increments until a visual excess of solid remains un-dissolved, ensuring saturation.
Isothermal Incubation : Place the vials in an orbital shaker bath set to 25.0 ± 0.1 °C. Agitate at 150 RPM for 24 hours.
Phase Separation : Extract a 2.0 mL aliquot using a syringe. Filter immediately through a 0.22 µm PTFE syringe filter. (Causality: PTFE is strictly required over nylon or PES to prevent membrane degradation by aggressive organic solvents like DCM).
Dilution & Quantification : Dilute the filtrate by a factor of 100 in the mobile phase (e.g., Acetonitrile:Water). Quantify the concentration using HPLC-UV at 254 nm against a pre-established calibration curve.
Equilibrium Verification : Repeat steps 4-5 at 48 hours. If the concentration matches the 24-hour mark within a 5% margin of error, thermodynamic equilibrium is validated.
Workflow for isothermal shake-flask solubility determination of CAS 120974-97-2.
Impact of Solubility on Downstream Synthesis (Trifloxystrobin)
In the industrial synthesis of Trifloxystrobin, CAS 120974-97-2 undergoes a critical radical bromination at the o-tolyl methyl group using N-Bromosuccinimide (NBS) and a radical initiator[4].
Causality in Solvent Selection : This bromination step is highly sensitive to the solvation state of the intermediate. Halogenated solvents (like DCM or dichloroethane) are typically chosen because they provide adequate solubility for CAS 120974-97-2 while remaining inert to radical halogenation themselves. If the intermediate is not fully solubilized, the reaction shifts from a homogeneous to a heterogeneous regime. This leads to localized concentration gradients, over-bromination (forming dibromo-byproducts), and significantly reduced yields of the final fungicide[4].
Synthetic pathway from CAS 120974-97-2 to Trifloxystrobin highlighting solvent dependencies.
An In-depth Technical Guide to the Mechanism of Action of Methoxyimino Acetate Strobilurin Intermediates
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive exploration of the mechanism of action of methoxyimino acetate strobilurin i...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive exploration of the mechanism of action of methoxyimino acetate strobilurin intermediates, a critical class of fungicides. We will delve into the molecular interactions, biochemical consequences, and the evolution of resistance, offering insights for researchers and professionals in drug development and crop protection.
Introduction: The Rise of Strobilurins
Strobilurin fungicides, first commercialized in the 1990s, represent a significant advancement in agricultural chemistry, inspired by natural antifungal compounds produced by mushrooms of the genus Strobilurus.[1][2] Their broad-spectrum efficacy against all four major classes of plant pathogenic fungi—Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes—has made them indispensable in modern agriculture.[3][4] At the heart of their fungicidal activity lies the methoxyimino acetate or the bioisosteric (E)-β-methoxyacrylate moiety, which acts as the key toxophore.[2][3][5] These synthetic derivatives, often referred to as Quinone outside Inhibitors (QoIs), have a site-specific mode of action, targeting the mitochondrial respiratory chain.[1][6][7]
The Core Mechanism: Inhibition of Mitochondrial Respiration
The primary mode of action of methoxyimino acetate strobilurin intermediates is the disruption of cellular respiration in fungi.[1][8][9][10] They achieve this by inhibiting the cytochrome bc1 complex (also known as complex III) of the electron transport chain, a crucial enzyme for ATP synthesis.[1][3][4][11]
The Target: The Cytochrome bc1 Complex
The cytochrome bc1 complex is a multi-subunit enzyme embedded in the inner mitochondrial membrane.[7][12] It plays a pivotal role in the Q-cycle, a process that couples electron transfer from ubiquinol to cytochrome c with the translocation of protons across the membrane, generating the proton-motive force necessary for ATP production.[4][13]
The Binding Site: The Quinone "outside" (Qo) Site
Strobilurins specifically bind to the Quinone "outside" (Qo) binding site of the cytochrome bc1 complex, located on the outer surface of the inner mitochondrial membrane.[3][6][7][14] This binding site is where the substrate, ubiquinol, normally docks. The methoxyimino acetate group of the strobilurin molecule is critical for this interaction.[3][5] By occupying this site, strobilurins physically block the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein and subsequently to cytochrome c1.[1][11][15] This blockage effectively halts the electron transport chain.[3]
The following diagram illustrates the inhibitory action of strobilurins on the cytochrome bc1 complex.
Caption: Inhibition of the cytochrome bc1 complex by strobilurin fungicides.
Biochemical Consequences of Inhibition
The inhibition of the cytochrome bc1 complex has severe consequences for the fungal cell:
Disruption of ATP Synthesis: The primary and most immediate effect is the cessation of ATP production via oxidative phosphorylation.[1][3] Deprived of its main energy source, the fungal cell cannot carry out essential metabolic processes, leading to growth inhibition and eventual death.[1]
Generation of Oxidative Stress: The blockage of the electron transport chain can lead to the leakage of electrons, which then react with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide radicals.[3] This increase in ROS induces oxidative stress, damaging cellular components like lipids, proteins, and DNA.[3]
The Genesis of Resistance: A Molecular Arms Race
The site-specific nature of strobilurin fungicides makes them vulnerable to the development of resistance in fungal populations.[6][9] The primary mechanism of resistance is a target-site mutation in the mitochondrial cytochrome b gene (cytb).[16][17]
The G143A Mutation: A Key Player in Resistance
The most common and significant mutation conferring high-level resistance to QoI fungicides is a single nucleotide polymorphism in the cytb gene. This leads to an amino acid substitution at position 143, where glycine (G) is replaced by alanine (A), known as the G143A mutation.[10][17] This seemingly minor change in the protein structure is sufficient to significantly reduce the binding affinity of strobilurins to the Qo site, rendering the fungicide ineffective.[17] Fungi with this mutation exhibit cross-resistance to all strobilurin fungicides.[6][10]
The following diagram illustrates the impact of the G143A mutation on strobilurin binding.
Caption: The G143A mutation reduces strobilurin binding affinity.
Other Resistance Mechanisms
While the G143A mutation is predominant, other mechanisms can contribute to strobilurin resistance, although they generally confer lower levels of resistance. These include:
Other Mutations in the Cytochrome b Gene: Point mutations at other positions in the cytb gene can also reduce fungicide sensitivity.[16][18]
Efflux Pumps: Overexpression of membrane transporters, such as ATP-binding cassette (ABC) transporters, can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.[16] This mechanism can lead to multidrug resistance.[16]
Experimental Protocols for Studying the Mechanism of Action
Understanding the intricate details of the strobilurin mechanism of action requires a combination of biochemical and molecular biology techniques.
This assay directly measures the inhibitory effect of strobilurin intermediates on the activity of the cytochrome bc1 complex.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a strobilurin intermediate.
Materials:
Isolated mitochondria or purified cytochrome bc1 complex
Ubiquinol (substrate)
Cytochrome c (electron acceptor)
Strobilurin intermediate test compound
Spectrophotometer
Buffer solution (e.g., phosphate buffer, pH 7.4)
Procedure:
Prepare the reaction mixture: In a cuvette, combine the buffer, cytochrome c, and the isolated mitochondria or purified enzyme.
Pre-incubation: Add varying concentrations of the strobilurin intermediate to different cuvettes and pre-incubate for a defined period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).
Initiate the reaction: Add ubiquinol to start the reaction.
Monitor the reaction: Measure the reduction of cytochrome c over time by monitoring the increase in absorbance at 550 nm using a spectrophotometer.
Calculate the initial reaction rates: Determine the initial velocity of the reaction for each strobilurin concentration.
Data analysis: Plot the percentage of inhibition against the logarithm of the strobilurin concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Parameter
Description
IC50
The concentration of the inhibitor required to reduce the enzyme activity by 50%.
Site-Directed Mutagenesis and Resistance Profiling
This technique is crucial for confirming the role of specific amino acid residues in strobilurin binding and resistance.
Objective: To verify the impact of the G143A mutation on strobilurin sensitivity.
Workflow:
Mutagenesis: Introduce the G143A mutation into the cytb gene of a sensitive fungal strain using a site-directed mutagenesis kit.
Transformation: Transform the mutated gene back into the sensitive fungal strain.
Selection and Verification: Select for transformants and verify the presence of the mutation by DNA sequencing.
Fungicide Sensitivity Assay: Grow both the wild-type and the mutated strains on media containing a range of strobilurin concentrations.
Determine EC50 values: Measure the effective concentration required to inhibit fungal growth by 50% (EC50) for both strains. A significantly higher EC50 for the mutated strain confirms the role of the G143A mutation in resistance.
The following diagram outlines the workflow for site-directed mutagenesis.
Caption: Workflow for Site-Directed Mutagenesis and Resistance Profiling.
Conclusion and Future Perspectives
The methoxyimino acetate strobilurin intermediates are potent fungicides that act by inhibiting the cytochrome bc1 complex at the Qo site, leading to a collapse of the fungal cell's energy production. Their site-specific mechanism, while highly effective, has led to the widespread development of resistance, primarily through the G143A mutation in the cytochrome b gene. Understanding this mechanism at a molecular level is crucial for the rational design of new fungicides that can overcome existing resistance and for the development of sustainable disease management strategies. Future research should focus on exploring novel binding sites on the cytochrome bc1 complex and developing inhibitors with different modes of action to combat the ever-evolving challenge of fungicide resistance.
References
A brief review of strobilurin fungicides: environmental exposure, transformation, and toxicity. (2025). Environmental Sciences Europe.
Fungicide Modes of Action. (2025). Bayer Crop Science.
Mucidin and strobilurin A are identical and inhibit electron transfer in the cytochrome bc1 complex of the mitochondrial respiratory chain at the same site as myxothiazol. (1986). Biochemistry.
View of Strobilurins: New group of fungicides. (n.d.).
Resistance risk to QoI fungicides and anti-resistance str
Understanding the Strobilurin Fungicides (FRAC code 11). (2013). Plant & Pest Advisory, Rutgers University.
Cross-resistance to strobilurin fungicides in mitochondrial and nuclear mutants of Saccharomyces cerevisiae. (2003). Folia Microbiologica.
Exploring Mechanisms of Resistance to Respiratory Inhibitors in Field Strains of Botrytis cinerea, the Causal Agent of Gray Mold. (2015). Applied and Environmental Microbiology.
Fungicide Resistance Management. (2017).
Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold. (2021). Journal of Fungi.
Introduction to Fungicide Resistance. (2024). Agriculture and Horticulture Development Board.
Synthesis and SAR of Methoxyiminoacetate and Methoxyiminoacetamide Derivatives as Strobilurin Analogues. (2026).
Synthesis and Fungicidal Activities of Novel Indene-Substituted Oxime Ether Strobilurins. (2008). Journal of Agricultural and Food Chemistry.
Synthesis and SAR of Methoxyiminoacetate and Methoxyiminoacetamide Derivatives as Strobilurin Analogues. (n.d.). Korean Chemical Society.
Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives. (2015).
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NOVEL STROBILURIN DERIVATIVES CONTAINING 1, 2, 4- TRIAZOLE MOIETY. (n.d.). International Journal of Pharmaceutical Sciences and Research.
The fungal strobilurins and the possible ecological role. (2022).
Crystal structure of bacterial cytochrome bc1 in complex with azoxystrobin reveals a conformational switch of the Rieske iron–sulfur protein subunit. (2019). Journal of Biological Chemistry.
Detoxification Esterase StrH Initiates Strobilurin Fungicide Degradation in Hyphomicrobium sp. Strain DY-1. (2021). Applied and Environmental Microbiology.
Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. (2014). Molecules.
Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective. (2024).
Strobilurin biosynthesis in Basidiomycete fungi. (2018).
Structural Investigation and Molecular Modeling Studies of Strobilurin-Based Fungicides Active Against the Rice Blast Pathogen Pyricularia oryzae. (2021). Molecules.
A new approach for the synthesis of strobilurin fungicide analogues. (2025). Indian Journal of Chemistry.
An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective. (2020). Frontiers in Microbiology.
Synthesis and Fungicidal Activities of Novel Bis(trifluoromethyl)phenyl-Based Strobilurins. (2008). Journal of Agricultural and Food Chemistry.
Crystal structure of bacterial cytochrome bc1 in complex with azoxystrobin reveals a conformational switch of the Rieske iron–sulfur protein subunit. (2019). Journal of Biological Chemistry. [Link]
Structural Investigation and Molecular Modeling Studies of Strobilurin-Based Fungicides Active against the Rice Blast Pathogen Pyricularia oryzae. (2021). Molecules. [Link]
The strobilurin fungicides. (2002). Pest Management Science.
X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. (2019). IUCrJ.
X-ray and cryo-EM structures of inhibitor-bound cytochrome bc1 complexes for structure-based drug discovery. (2019). ResearchGate. [Link]
crystallographic data for methyl (E)-2-(methoxyimino)-2-(o-tolyl)acetate
An In-Depth Technical Guide on the Crystallographic Characterization of Methyl (E)-2-(methoxyimino)-2-(o-tolyl)acetate Executive Summary Methyl (E)-2-(methoxyimino)-2-(o-tolyl)acetate (CAS: 120974-97-2) is a foundational...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Crystallographic Characterization of Methyl (E)-2-(methoxyimino)-2-(o-tolyl)acetate
Executive Summary
Methyl (E)-2-(methoxyimino)-2-(o-tolyl)acetate (CAS: 120974-97-2) is a foundational structural intermediate in the synthesis of strobilurin-class agricultural fungicides, such as trifloxystrobin and kresoxim-methyl. The fungicidal efficacy of these compounds is strictly dependent on the stereochemistry of the methoxyiminoacetate toxophore. Specifically, the (E)-isomer is biologically active, whereas the (Z)-isomer is practically inactive due to steric clashes within the target binding site. This technical guide provides a comprehensive framework for the crystallographic characterization of this core motif, detailing the causality behind experimental choices, self-validating X-ray diffraction protocols, and the structural parameters that dictate its biological utility.
Structural Significance and Mode of Action
Strobilurins act as Quinone outside Inhibitors (QoI), targeting the cytochrome bc1 complex (Complex III) in the fungal mitochondrial respiratory chain[1]. The binding affinity of these molecules is governed by the spatial orientation of the methoxyiminoacetate group.
The (E)-configuration of methyl 2-(methoxyimino)-2-(o-tolyl)acetate ensures that the methoxy group and the ester carbonyl are positioned to form critical hydrogen bonds and van der Waals interactions with the Qo pocket. Crystallographic data is therefore not merely a characterization tool; it is a mandatory quality control checkpoint in drug development to verify stereochemical fidelity before downstream functionalization of the o-tolyl side chain.
Fig 1: Synthesis workflow from the methoxyiminoacetate intermediate to QoI fungicidal activity.
Quantitative Data: Physical and Crystallographic Parameters
To establish a baseline for structural analysis, the physical properties of the parent intermediate and the representative crystallographic parameters of its functionalized derivatives must be synthesized. The parent compound is a solid at room temperature, making it highly amenable to single-crystal X-ray diffraction (SCXRD).
Table 1: Physical Properties of Methyl (E)-2-(methoxyimino)-2-(o-tolyl)acetate
Property
Value / Specification
CAS Registry Number
120974-97-2
Molecular Formula
C₁₁H₁₃NO₃
Molecular Weight
207.23 g/mol
Melting Point
66 – 68 °C
Boiling Point
282 °C
Density
1.07 g/cm³
When the o-tolyl methyl group is functionalized (e.g., via bromination and subsequent etherification to form complex strobilurins), the crystal packing is heavily influenced by the (E)-methoxyiminoacetate moiety. Research on functionalized derivatives reveals that these molecules typically crystallize in triclinic or monoclinic space groups, forming dimers stabilized by weak intermolecular interactions [2].
Table 2: Representative Crystallographic Framework for Methoxyiminoacetate Derivatives
(Based on structural analyses of functionalized (E)-methoxyiminoacetate analogs [2])
To ensure scientific integrity, the crystallographic determination of methyl (E)-2-(methoxyimino)-2-(o-tolyl)acetate must follow a self-validating protocol. This means the internal consistency of the dataset (e.g.,
Rint
, Goodness-of-Fit, and residual electron density peaks) serves as an absolute proof of the molecular structure, independent of external spectroscopic assays.
Step 1: Crystal Growth via Slow Evaporation
Causality: The compound has a relatively low melting point (66-68 °C). Rapid precipitation methods (like crash cooling) often yield twinned or microcrystalline powders unsuitable for SCXRD.
Protocol:
Dissolve 50 mg of the compound in 2 mL of a binary solvent system (e.g., Dichloromethane/Ethyl Acetate, 1:1 v/v).
Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation sites (dust).
Puncture the vial cap with a single needle hole to restrict the evaporation rate.
Store the vial in a vibration-free environment at 20 °C for 3–5 days until block-like crystals form.
Step 2: Crystal Mounting and Cryocooling
Causality: Room temperature data collection increases atomic thermal displacement parameters (ADPs), which can blur the electron density of the critical methoxyimino oxygen atoms.
Protocol:
Submerge the crystals in a drop of inert perfluoropolyether (Paratone-N) oil on a microscope slide.
Select a single crystal with well-defined faces (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope.
Mount the crystal onto a MiTeGen micromount.
Immediately transfer the mount to the diffractometer goniometer under a 100 K nitrogen cold stream. The rapid freezing prevents solvent loss and minimizes thermal motion.
Step 3: X-Ray Data Collection
Causality: Mo K
α
radiation is preferred over Cu K
α
to minimize absorption effects, given the absence of heavy atoms in the parent structure.
Protocol:
Center the crystal optically.
Collect preliminary frames to determine the unit cell and assess crystal quality (mosaicity < 0.5°).
Execute a full sphere data collection strategy using
ω
and
ϕ
scans to ensure high redundancy and completeness (>99.5%) up to a resolution of
0.77
Å (
2θ≈55∘
).
Step 4: Phase Solution and Least-Squares Refinement
Causality: A self-validating model requires that all non-hydrogen atoms are refined anisotropically, and that the final difference Fourier map shows no chemically nonsensical electron density.
Protocol:
Integrate the frames and apply a multi-scan absorption correction (e.g., using SADABS).
Solve the phase problem using intrinsic phasing or direct methods (SHELXT).
Refine the structure against
F2
using full-matrix least-squares techniques (SHELXL).
Place hydrogen atoms in calculated positions and refine using a riding model.
Validation Check: Ensure the final
R1
value is < 0.05, the Goodness-of-Fit (GooF) is near 1.0, and the maximum residual electron density is < 0.5 e/ų.
Fig 2: Self-validating X-ray crystallographic workflow for structural determination of the (E)-isomer.
Mechanistic Insights into Crystal Packing
The structural analysis of the (E)-methoxyiminoacetate motif reveals critical insights into its physicochemical behavior. In the solid state, these molecules do not exist in isolation. Crystallographic studies of related functionalized derivatives demonstrate that the two independent molecules often interact via weak intermolecular C–H···O hydrogen bonds to form dimers [2].
Furthermore, the (E)-geometry forces the methoxy group to point away from the bulky o-tolyl ring, minimizing steric hindrance and allowing the planar methoxyiminoacetate system to engage in weak
π−π
stacking interactions with adjacent aromatic rings. This specific spatial arrangement is exactly what allows the downstream strobilurin products to dock seamlessly into the highly conserved Qo pocket of the fungal cytochrome bc1 complex, blocking electron transfer and halting ATP synthesis [1].
References
Bartlett, D. W., Clough, J. M., Godwin, J. R., Hall, A. A., Hamer, M., & Parr-Dobrzanski, B. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662. [Link]
Mao, D., et al. (2015). Synthesis and Crystal Structure Characterization of (E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(Trifluoromethyl) Pyridin-3-yl) Phenoxy) Methyl) Phenyl) Acetate. Molecular Crystals and Liquid Crystals, 607(1), 1-8.[Link]
Protocols & Analytical Methods
Method
Application Note: Benzylic Bromination of (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS 120974-97-2)
Introduction and Mechanistic Context The compound (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS 120974-97-2) is a critical synthetic intermediate heavily utilized in the agrochemical industry, primarily for the syn...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Context
The compound (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS 120974-97-2) is a critical synthetic intermediate heavily utilized in the agrochemical industry, primarily for the synthesis of strobilurin-class broad-spectrum fungicides such as Trifloxystrobin and Kresoxim-methyl[1][2]. The key structural transformation required to elaborate this intermediate into the final active pharmaceutical/agrochemical ingredient is the benzylic bromination of the ortho-methyl group to yield (E)-Methyl-2-(2-bromomethylphenyl)-2-methoxyiminoacetate (CAS 133409-72-0)[3].
This application note details a highly selective Wohl-Ziegler radical bromination protocol. While industrial-scale processes often utilize liquid bromine (
Br2
) coupled with hydrogen peroxide (
H2O2
) to maximize atom economy[4], laboratory-scale and discovery-phase syntheses favor N-Bromosuccinimide (NBS) due to its ease of handling, precise stoichiometric control, and minimal generation of corrosive hydrogen bromide gas[5][6].
The reaction proceeds via a free-radical chain mechanism initiated by Azobisisobutyronitrile (AIBN). Maintaining the stereochemical integrity of the
(E)
-methoxyimino double bond is paramount, as the
(E)
-isomer is required for the biological efficacy of the final strobilurin product.
Experimental Workflow and Logical Architecture
The following diagram illustrates the critical phases of the bromination workflow, highlighting the transition from radical initiation to product isolation.
Workflow for the radical bromination of CAS 120974-97-2 using NBS and AIBN.
Quantitative Reaction Parameters
To ensure reproducibility and prevent the formation of the dibrominated byproduct (which complicates downstream etherification or coupling steps), precise stoichiometric control is required.
Parameter
Reagent / Condition
Value / Amount
Molar Equivalent
Substrate
CAS 120974-97-2
10.0 g (48.2 mmol)
1.00 eq
Brominating Agent
N-Bromosuccinimide (NBS)
9.0 g (50.6 mmol)
1.05 eq
Radical Initiator
AIBN
0.39 g (2.4 mmol)
0.05 eq
Solvent
1,2-Dichloroethane (1,2-DCE)
100 mL
N/A (0.5 M)
Temperature
Reflux
80 °C
N/A
Reaction Time
N/A
3 - 5 hours
N/A
Expected Yield
CAS 133409-72-0
~11.7 g
80 - 85%
Note: Carbon tetrachloride (
CCl4
) is historically cited[4], but 1,2-DCE or chlorobenzene are strongly recommended as modern, less ozone-depleting alternatives with suitable boiling points for AIBN activation.
Step-by-Step Experimental Protocol
Phase 1: Setup and Initiation
Preparation of the Reaction Vessel: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with dry nitrogen (
N2
) three times.
Causality: Radical reactions are highly sensitive to oxygen, which acts as a radical scavenger and terminates the chain reaction prematurely.
Substrate Dissolution: Add 10.0 g of (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS 120974-97-2) to the flask, followed by 100 mL of anhydrous 1,2-dichloroethane. Stir until complete dissolution is achieved.
Reagent Addition: Add 9.0 g of recrystallized N-Bromosuccinimide (NBS) and 0.39 g of AIBN to the reaction mixture.
Causality: NBS must be high-purity (often recrystallized from water) to prevent the introduction of ionic bromine species that could lead to electrophilic aromatic substitution on the tolyl ring rather than the desired benzylic radical substitution[5].
Phase 2: Propagation and Monitoring
Thermal Activation: Gradually heat the reaction mixture to 80 °C (reflux) using a pre-heated oil bath.
Causality: AIBN has a 10-hour half-life at 65 °C. Heating to 80 °C ensures a steady, controlled generation of isobutyronitrile radicals to initiate the bromine radical chain.
Reaction Monitoring: After 2 hours, withdraw a 50 µL aliquot, quench with cold water, extract with ethyl acetate, and analyze via HPLC (UV detection at 254 nm) or TLC (Hexanes:Ethyl Acetate 4:1).
Causality: Strict monitoring is required to halt the reaction once the mono-brominated product (CAS 133409-72-0) reaches maximum concentration, thereby minimizing the formation of the dibromomethyl impurity.
Phase 3: Quenching, Workup, and Purification
Quenching: Once conversion exceeds 98%, remove the flask from the oil bath and immediately cool it in an ice-water bath to 0–5 °C.
Causality: Cooling halts the thermal decomposition of AIBN and precipitates succinimide, the primary byproduct of NBS bromination.
Filtration: Filter the cold reaction mixture through a sintered glass funnel to remove the insoluble succinimide. Wash the filter cake with 20 mL of cold 1,2-DCE.
Washing and Drying: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate (
NaHCO3
, 50 mL) to neutralize trace HBr, followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (
Na2SO4
).
Concentration and Purification: Evaporate the solvent under reduced pressure. The resulting crude oil can be purified by crystallization from heptane/ethyl acetate or via flash column chromatography to yield (E)-Methyl-2-(2-bromomethylphenyl)-2-methoxyiminoacetate as a pale yellow to off-white solid (Melting Point: 45-48 °C)[3].
Analytical Validation (Self-Validating Criteria)
To confirm the success of the protocol, the isolated product must be validated against the following spectral benchmarks:
1
H NMR (400 MHz,
CDCl3
): The disappearance of the ortho-methyl singlet (typically around
δ
2.2 ppm in the starting material) and the appearance of a new benzylic
CH2
singlet integrating to 2 protons around
δ
4.4 - 4.6 ppm is the primary indicator of successful mono-bromination. The methoxyimino (
=N−OCH3
) and methyl ester (
−COOCH3
) singlets should remain intact around
δ
3.8-4.0 ppm.
Mass Spectrometry (LC-MS): The product should exhibit a distinct isotopic pattern (1:1 ratio) characteristic of a single bromine atom at
m/z
~286 and 288
[M+H]+
.
References
LookChem. Cas 120974-97-2,Methyl 2-(MethoxyiMino)-2-o-tolylacetate. Retrieved from: [Link]
LookChem. Cas 133409-72-0,(E)-Methyl-2-(2-broMoMethylphenyl). Retrieved from: [Link]
Google Patents (CN1560027A).A kind of preparation method of trifloxystrobin.
Google Patents (CN108863845B).Preparation method of trifloxystrobin and intermediate thereof.
Application Note: Catalytic and Synthetic Pathways for (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate
Executive Summary (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS 120974-97-2)[1] is a high-value chemical intermediate fundamental to the synthesis of broad-spectrum strobilurin fungicides, including Trifloxystrobin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS 120974-97-2)[1] is a high-value chemical intermediate fundamental to the synthesis of broad-spectrum strobilurin fungicides, including Trifloxystrobin and Kresoxim-methyl[2][3]. The biological efficacy of these fungicides is strictly dependent on the geometric configuration of the methoxyimino group. The commercial formulations primarily contain the (E)-isomer, which is the most biologically active form that effectively inhibits mitochondrial respiration in fungal pathogens by blocking electron transfer at the cytochrome bc1 complex[2][4].
This application note details the mechanistic pathways, catalytic considerations, and validated protocols for synthesizing this critical intermediate. By contrasting classical Grignard approaches with modern catalytic and diazonium-based routes, this guide provides drug development professionals and agrochemical researchers with actionable, scalable methodologies[5][6].
The traditional synthesis of α-keto esters relies on the Grignard reaction of o-tolylmagnesium bromide with dimethyl oxalate[6]. However, this method requires strict anhydrous conditions, is highly exothermic, and generates stoichiometric magnesium waste[6]. A more atom-economical approach utilizes a Palladium-catalyzed double carbonylation of o-bromotoluene.
Mechanistic Causality : The catalytic cycle initiates with the oxidative addition of o-bromotoluene to a Pd(0) species. Subsequent insertion of carbon monoxide (CO) yields an acyl-palladium(II) intermediate. A second CO insertion, followed by nucleophilic attack by methanol and reductive elimination, furnishes methyl 2-(o-tolyl)-2-oxoacetate while regenerating the Pd(0) catalyst.
Experimental Choice : Utilizing a bidentate phosphine ligand (e.g., dppf) is critical. It suppresses the single carbonylation pathway (which would yield the simple ester) by stabilizing the bis-carbonyl palladium intermediate, thereby driving selectivity toward the desired α-keto ester.
Stereoselective Oximation
The resulting α-keto ester is subsequently reacted with methoxyamine hydrochloride to form the methoxyimino moiety.
Mechanistic Causality : The formation of the (E)-isomer is thermodynamically favored due to the steric repulsion between the bulky o-tolyl group and the methoxy group in the (Z)-configuration[7]. Operating under mildly acidic conditions (pH 4-5) accelerates the dehydration of the hemiaminal intermediate while maximizing the (E)/(Z) ratio, preventing the formation of isomeric mixtures that plague unoptimized prior art processes[7].
Diazonium Coupling (Industrial Alternative)
An environmentally friendly and commercially viable alternative starts from inexpensive o-toluidine[5][6]. Diazotization yields 2-methyl benzene diazonium chloride, which is coupled with glyoxylic acid (E)-methoxime in the presence of a copper sulfate catalyst[5][6].
Experimental Choice : This method bypasses the cryogenic and anhydrous requirements of the Grignard route. The use of a copper catalyst facilitates a radical-mediated coupling that directly yields the (E)-isomer with exceptional selectivity (>98%), significantly reducing downstream purification burdens[6].
Visualizations
Caption: Synthetic routes to strobilurin fungicides via (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate.
Caption: Mechanism of Palladium-catalyzed double carbonylation of o-bromotoluene to α-keto ester.
Experimental Protocols
Protocol A: Palladium-Catalyzed Synthesis of Methyl 2-(o-tolyl)-2-oxoacetate
Self-Validating Note: The presence of the α-keto ester can be confirmed via FT-IR by the distinct dual carbonyl stretches at ~1735 cm⁻¹ (ester) and ~1690 cm⁻¹ (ketone).
Solvent Addition : Add anhydrous methanol (50 mL), which acts as both the solvent and the nucleophile.
Pressurization : Purge the reactor with nitrogen three times, followed by carbon monoxide (CO) three times. Pressurize the reactor with CO to 300 psi (approx. 20 bar).
Reaction : Heat the mixture to 80 °C under vigorous stirring for 12-16 hours. Monitor pressure drops indicative of CO consumption.
Workup : Cool to room temperature, carefully vent the CO gas in a fume hood, and filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and purify via vacuum distillation to yield the α-keto ester.
Protocol B: Stereoselective Oximation to (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate
Reagent Mixing : Dissolve methyl 2-(o-tolyl)-2-oxoacetate (1.0 equiv, 50 mmol) in 100 mL of methanol.
Oximation : Add methoxyamine hydrochloride (1.2 equiv, 60 mmol) and pyridine (1.2 equiv, 60 mmol) to the solution. The pyridine acts as an acid scavenger and buffers the solution to the optimal pH (4.5) for hemiaminal dehydration.
Reflux : Heat the reaction mixture to reflux (65 °C) for 4 hours. Monitor completion via TLC or HPLC.
Isolation : Evaporate the methanol. Partition the residue between ethyl acetate and 1M HCl (to remove residual pyridine). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
Crystallization : Recrystallize the crude product from hexane/ethyl acetate to isolate the pure (E)-isomer as a white to off-white solid (Melting Point: 66-68 °C)[1].
Diazotization : Treat o-toluidine (1.0 equiv) with sodium nitrite (1.05 equiv) in aqueous HCl at 0-5 °C to form 2-methyl benzene diazonium chloride[5][6].
Coupling : Slowly add the diazonium solution to a pre-cooled mixture of glyoxylic acid (E)-methoxime and copper sulfate hydrate (catalytic) in an aqueous-organic biphasic system[5].
Esterification : Isolate the resulting (E)-2-methoxyimino-2-(o-tolyl)acetic acid and convert it to the methyl ester using methanol and a catalytic amount of sulfuric acid.
Quantitative Data & Pathway Comparison
Synthesis Route
Starting Material
Key Catalyst / Reagent
Overall Yield
Isomeric Purity (E-isomer)
Scalability / Industrial Fit
Palladium Carbonylation
o-Bromotoluene
Pd(OAc)₂, dppf, CO, MeOH
78-85%
> 95% (after oximation)
High (Atom-economical, low waste, requires high-pressure infrastructure)
Application Notes and Protocols for (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate in Agricultural Fungicide Research
An In-Depth Guide for Agrochemical Research Prepared by: Gemini, Senior Application Scientist Introduction: The relentless evolution of plant pathogens necessitates a continuous pipeline of novel and effective fungicides...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide for Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The relentless evolution of plant pathogens necessitates a continuous pipeline of novel and effective fungicides. The strobilurins, a class of agrochemicals inspired by a natural fungal metabolite, represent one of the most significant advancements in modern crop protection.[1] Their unique mode of action and broad-spectrum efficacy have made them indispensable tools for disease management.[2][3] (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate is a pivotal chemical intermediate, notably in the synthesis of the commercial fungicide Trifloxystrobin.[4] Beyond its role as a precursor, its core chemical scaffold serves as a valuable platform for the discovery and development of new fungicidal agents in the methoxyacrylate class.[5]
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals engaged in the application of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate and its derivatives in agricultural fungicide research. We will delve into its mechanism of action, provide field-proven protocols for efficacy testing, and discuss the interpretation of results, grounding all claims in authoritative scientific principles.
Section 1: Chemical Profile and Properties
(E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate is the foundational structure from which the toxophore of many strobilurin-type fungicides is derived. Understanding its basic properties is the first step in any research application.
Section 2: Core Mechanism of Action - The QoI Fungicides
(E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate and its derivatives belong to the Quinone Outside Inhibitor (QoI) class of fungicides, also known as strobilurins.[2][10] They are categorized under the Fungicide Resistance Action Committee (FRAC) Group 11.[3][11]
Principle of Action:
The primary target of QoI fungicides is the mitochondrial respiratory chain in fungi.[10][11] Specifically, they bind to the "Quinone outside" (Qo) site of the Cytochrome bc1 complex (Complex III).[2][3] This binding action blocks the transfer of electrons from ubiquinol to cytochrome c, which is a critical step in the production of ATP (adenosine triphosphate), the cell's main energy currency. By inhibiting mitochondrial respiration, the fungicide effectively shuts down the energy supply to the fungal cell, leading to the cessation of growth and, ultimately, cell death.[10][12] Their high efficacy often stems from their ability to inhibit spore germination, making them excellent preventative agents.[10][13]
The Molecular Basis of Resistance:
The site-specific nature of QoI fungicides makes them prone to resistance development.[2][10] In many fungal pathogens, resistance arises from a single point mutation in the cytochrome b gene.[3][11] The most common mutation is a substitution of glycine with alanine at position 143 (G143A).[2][3] This single amino acid change alters the Qo binding site, reducing the fungicide's ability to attach and inhibit respiration. This can lead to cross-resistance, where resistance to one FRAC Group 11 fungicide confers resistance to all others.[3]
Caption: Mechanism of QoI fungicides at the mitochondrial electron transport chain.
Section 3: Application in Fungicide Discovery
(E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate is a critical building block for synthesizing novel strobilurin analogues.[5][14] Research in this area focuses on modifying the "side chain" of the molecule to achieve several key objectives:
Broaden the Activity Spectrum: To improve efficacy against a wider range of plant pathogens.[5]
Overcome Resistance: To design molecules that can still bind effectively to mutated Qo sites (e.g., G143A).
Enhance Systemic Properties: To improve uptake and movement within the plant (translaminar or xylem-systemic).[10][13]
Improve Photostability: Natural strobilurins degrade quickly in UV light; synthetic analogues are designed for greater stability in the field.[10]
The protocols in the following sections are designed to screen these new analogues for fungicidal activity, allowing researchers to identify promising lead compounds for further development.
Section 4: In Vitro Efficacy Assessment Protocols
In vitro assays are the first step in evaluating the intrinsic activity of a compound against a target fungus. They are rapid, cost-effective, and provide quantitative data on fungitoxicity.
Caption: General experimental workflow for in vitro fungicide testing.
Protocol 4.1: Preparation of Stock Solutions
Causality: A concentrated stock solution, typically in a solvent like Dimethyl Sulfoxide (DMSO), is essential for accurately preparing a range of test concentrations without adding large volumes of solvent to the growth medium, which could inhibit fungal growth itself.
Weighing: Accurately weigh 10 mg of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate or its derivative using an analytical balance.
Dissolving: Dissolve the compound in 1 mL of 100% DMSO to create a 10,000 mg/L (ppm) stock solution. Ensure complete dissolution using a vortex mixer.
Storage: Store the stock solution in a glass vial at -20°C for long-term stability. For immediate use, it can be kept at 4°C for up to one week.
Protocol 4.2: Agar Dilution Method for EC₅₀ Determination
Principle: This method determines the concentration of a fungicide that inhibits 50% of the mycelial growth (EC₅₀) by incorporating serial dilutions of the compound directly into the agar growth medium.[15][16]
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Allow the molten PDA to cool in a 50-55°C water bath.
Fungicide Amendment:
Label sterile petri dishes (90 mm) for each concentration (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L) and for each fungal isolate.
Using the 10,000 mg/L stock solution, perform serial dilutions in sterile DMSO or water to create intermediate stocks.
Add a calculated volume of the appropriate stock solution to the molten PDA to achieve the final desired concentrations. For example, add 200 µL of a 1000 mg/L stock to 200 mL of PDA to get a final concentration of 1 mg/L. Ensure the final DMSO concentration in the agar does not exceed 0.5% (v/v), as higher concentrations can be inhibitory.
Pour a control plate containing only DMSO (at the same concentration as the treated plates).
Swirl each flask gently to ensure even distribution of the fungicide before pouring approximately 20 mL into each corresponding petri dish.
Inoculation:
From a 5-7 day old culture of the target fungus (e.g., Fusarium graminearum, Alternaria brassicae), use a sterile 5 mm cork borer to cut a mycelial plug from the actively growing edge of the colony.[16]
Place one plug, mycelium-side down, in the center of each fungicide-amended and control plate.[16]
Incubation: Seal the plates with parafilm and incubate them in the dark at an optimal temperature for the test fungus (typically 22-25°C).
Data Collection & Analysis:
Incubate until the fungal growth in the control plate has reached approximately 70-80% of the plate diameter.
Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average.
Calculate the Percent Inhibition of mycelial growth for each concentration relative to the control using the formula:
% Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] x 100
Use statistical software to perform a probit or logit regression analysis on the percent inhibition versus the log-transformed fungicide concentrations to calculate the EC₅₀ value.
Section 5: In Vivo Efficacy Assessment Protocols
In vivo testing is crucial to determine if a compound's activity observed in vitro translates to disease control on a host plant.[17][18] These assays account for factors like plant uptake, translocation, and compound stability under environmental conditions.
Protocol 5.1: Detached Leaf Assay for Protective and Curative Activity
Principle: This assay uses excised leaves to rapidly assess a compound's ability to prevent infection when applied before the pathogen (protective) or to halt disease progression when applied after infection has occurred (curative).[19]
Plant Material: Grow healthy, susceptible host plants (e.g., cucumber for powdery mildew, wheat for rust) in a controlled greenhouse environment to the 3-4 leaf stage.
Compound Formulation: Prepare a spray solution of the test compound at desired concentrations (e.g., 50, 100, 200 mg/L). A typical formulation includes the compound, a small amount of solvent (e.g., acetone), and a surfactant like Tween 20 (0.02% v/v) to ensure even leaf coverage.
Application:
Protective Assay: Excise healthy leaves and place them in a petri dish on moist filter paper. Spray the leaves with the fungicide formulation until runoff. Allow the leaves to dry for 2-4 hours. Then, inoculate the leaves with a spore suspension of the target pathogen.
Curative Assay: Inoculate the leaves with the pathogen first. Incubate for 24-48 hours to allow infection to establish. Then, apply the fungicide formulation as described above.
Inoculation: Prepare a spore suspension of the pathogen (e.g., 1 x 10⁵ spores/mL in sterile water with 0.02% Tween 20). Apply evenly to the leaf surface using a fine mist sprayer.
Incubation: Place the petri dishes in a high-humidity chamber with appropriate light and temperature conditions to promote disease development.
Data Collection & Analysis:
After 5-10 days (depending on the pathogen), assess disease severity. This can be a visual rating scale (e.g., 0-5) or a quantitative measurement of the leaf area covered by lesions (%).
Calculate the percent disease control for each treatment relative to the untreated (inoculated) control.
Hypothetical Data Presentation:
Compound
Application Rate (mg/L)
Assay Type
Disease Severity (%)
Efficacy (%)
Analogue A
100
Protective
5.2
93.5
Analogue A
100
Curative
25.8
67.8
Trifloxystrobin
100
Protective
4.1
94.9
Trifloxystrobin
100
Curative
21.5
73.1
Untreated Control
0
-
80.1
0
Section 6: Concluding Remarks and Future Directions
(E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate is more than a mere precursor; it is a gateway to innovation in agricultural disease control. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its novel derivatives. By understanding the core mechanism of action and applying these standardized in vitro and in vivo methodologies, researchers can effectively identify next-generation strobilurin fungicides. Future research should focus on developing analogues with novel resistance-breaking capabilities and improved environmental profiles, ensuring the longevity and sustainability of this critical class of fungicides.
References
Plant & Pest Advisory. (2015, May 14). Understanding Strobilurin Fungicides (FRAC group 11) in 2015. [Link]
MSU Extension. (2010, May 4). Use strobilurin fungicides wisely to avoid fungicide resistance development. [Link]
Farming Pedia. (2015, May 28). Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide. [Link]
ONvegetables. (2016, April 8). Understanding the Strobilurin Fungicides. [Link]
Plant & Pest Advisory. (2013, May 10). Understanding the Strobilurin Fungicides (FRAC code 11). [Link]
Lamour, K. (2016, September 6). PROTOCOL 05-02.1: Evaluating fungicide sensitivity of Phytophthora capsici in vitro. [Link]
Revie, N. M., et al. (2019). A Practical Guide to Antifungal Susceptibility Testing. PMC. [Link]
Daami-Remadi, M., et al. (2010). In vitro, in vivo and in situ Evaluation of Fungicides Tested Individually or in Combination for the Control of the Fusarium Dry Rot of Potato. ResearchGate. [Link]
Boudreau, M. A. (2009). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The University of Southern Mississippi. [Link]
British Crop Production Council. Resistance Risk Evaluation. [Link]
Google Patents. (2013).
Google Patents. stabilized compositions containing strobilurin fungicides and polyhydric alcohols.
Google Patents. (2020). CN110845358B - Preparation method of (E) -2- (2-methylphenyl)
Li, J., et al. (2014). Synthesis and Crystal Structure Characterization of (E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(Trifluoromethyl) Pyridin-3-yl) Phenoxy) Methyl) Phenyl) Acetate. ResearchGate. [Link]
Jia, C., et al. (2019). Synthesis and Fungicidal Activity of (E)-Methyl 2-(2-((1-cyano-2-hydrocarbylidenehydrazinyl)methyl)phenyl)-2-(methoxyimino)acetates. PubMed. [Link]
Infantino, A., et al. (2019). In Vitro and in Field Response of Different Fungicides against Aspergillus flavus and Fusarium Species Causing Ear Rot Disease of Maize. MDPI. [Link]
Monroe, C. M. (1963). Comparison of in vitro and in vivo bioassay of foliage fungicides. IDEALS. [Link]
Bartlett, D. W., et al. (2002). The strobilurin fungicides. David Moore's World of Fungi. [Link]
Ansari, M., et al. (2025). In vitro and In-vivo Evaluation of Different Fungicides against Alternaria brassicae Causing Alternaria Blight Disease of Mustard. International Journal of Plant & Soil Science. [Link]
Jia, C., et al. (2022). Synthesis and fungicidal activity of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates. ResearchGate. [Link]
Home Sunshine Pharma. (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate CAS 120974-97-2. [Link]
Application Note: Advanced Isomerization and Purification Protocols for (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate
Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & The Stereochemical Imperative (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetat...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocol
Introduction & The Stereochemical Imperative
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS: 120974-97-2) is a highly valued intermediate in the synthesis of broad-spectrum strobilurin fungicides, including trifloxystrobin, dimoxystrobin, and kresoxim-methyl[1][2]. The fungicidal bioefficacy of strobilurins is intrinsically linked to their stereochemistry; only the (E)-isomer of the methoxyimino group exhibits the precise spatial geometry required to bind effectively to the cytochrome bc1 complex in target pathogens[3][4].
During the standard oximation of the corresponding alpha-keto ester precursor, a thermodynamic and kinetic mixture of (E) and (Z) isomers is invariably produced. As a Senior Application Scientist, I have optimized the following self-validating methodology to address this critical bottleneck. This guide details the acid-catalyzed isomerization of the (Z)-isomer to the active (E)-isomer, followed by high-fidelity crystallization to achieve >99% stereochemical purity[5].
Mechanistic Causality: The Isomerization Dynamics
To achieve high yields of the (E)-isomer, we must overcome the kinetic trapping of the (Z)-isomer. The (Z)-isomer is sterically hindered due to the proximity of the methoxy group to the bulky o-tolyl ring, yet the rigid C=N double bond prevents spontaneous rotation at ambient temperatures.
The Causal Mechanism: By introducing a strong anhydrous acid (such as HCl gas) in a protic solvent (methanol), the imine nitrogen is selectively protonated. This protonation significantly reduces the double-bond character of the C=N bond, lowering the activation energy barrier for rotation. The molecule naturally relaxes into the thermodynamically favored (E)-configuration to relieve steric strain[5]. Subsequent deprotonation yields a reaction mass highly enriched in the target (E)-isomer.
Workflow and mechanistic pathway for the isomerization and purification of the (E)-isomer.
Objective: Convert the crude (E/Z) mixture into an (E)-enriched intermediate.
Causality: Methanol acts as both the solvent and a nucleophilic stabilizer. Anhydrous HCl provides the necessary protons without introducing water, which would otherwise risk hydrolyzing the delicate ester group[5].
Dissolution: Charge a dry, glass-lined reactor with 1.0 equivalent of the crude methyl 2-(methoxyimino)-2-(o-tolyl)acetate (E/Z mixture). Add 3 volumes of anhydrous methanol and agitate at 200 rpm until fully dissolved.
Acidification: Bubble anhydrous hydrogen chloride (HCl) gas into the solution at 20 °C until a concentration of 1.5 M HCl is achieved.
Self-Validation Check: Extract a 1 mL aliquot, dilute 1:10 in DI water, and measure the pH. It must read < 1.0 to ensure sufficient protonation.
Thermal Isomerization: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 6–8 hours.
Quenching & Extraction: Cool the mixture to 20 °C. Concentrate under reduced pressure to remove ~70% of the methanol. Add 4 volumes of dichloromethane (DCM) and wash sequentially with water, 5% NaHCO₃, and brine.
Self-Validation Check: The aqueous phase of the NaHCO₃ wash must test at pH ≥ 7.5, confirming the complete neutralization of residual HCl.
Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate to yield the (E)-enriched crude oil.
Protocol B: High-Fidelity Crystallization
Objective: Isolate the pure (E)-isomer (>99% purity) from residual (Z)-isomer and synthetic byproducts.
Causality: Ether-class solvents, specifically diisopropyl ether (DIPE) or methyl tert-butyl ether (MTBE), provide an ideal solubility gradient[2]. The (E)-isomer possesses a distinct dipole moment and crystal packing energy, allowing it to selectively precipitate out of moderately polar ethers, while the more polar impurities and the (Z)-isomer remain trapped in the mother liquor.
Solvent Exchange: Dissolve the (E)-enriched crude oil in 2.5 volumes of MTBE or DIPE at 45 °C.
Controlled Cooling: Cool the solution at a strictly controlled rate of 0.5 °C/min down to 25 °C.
Seeding: Introduce 0.1% w/w pure (E)-isomer seed crystals to initiate controlled nucleation.
Self-Validation Check: Observe the reactor. A slight turbidity should persist and gradually increase. If the solution clears, the temperature is too high (re-cool). If it crashes out immediately into a thick slurry, supersaturation was too high, risking the inclusion of impurities (re-heat and repeat).
Maturation: Continue cooling to 0–5 °C and hold for 2 hours to maximize crystal yield.
Filtration & Drying: Filter the white to off-white crystalline solid under vacuum. Wash the filter cake with 0.5 volumes of pre-chilled (0 °C) MTBE. Dry under vacuum at 40 °C to a constant weight.
Controlled cooling crystallization utilizing DIPE for optimal stereoisomer separation.
Data Presentation: Solvent Matrix Evaluation
To validate the choice of crystallization solvent, a matrix evaluation was performed on a standardized 100g batch of (E)-enriched crude oil. The quantitative data below demonstrates why ether-class solvents are mandated for this purification step.
Solvent System
Recovery Yield (%)
(E)-Isomer Purity (%)
Process Observations & Causality
Methanol
65.0%
92.5%
High baseline solubility leads to poor recovery; polar impurities co-precipitate.
Toluene
70.5%
94.0%
Strong aromatic π-π stacking causes inclusion of unreacted o-tolyl derivatives.
MTBE
85.2%
98.8%
Cost-effective; excellent rejection of the (Z)-isomer into the mother liquor.
DIPE
88.4%
99.1%
Optimal crystal formation; ideal polarity gradient for maximum stereopurity.
Analytical Validation (HPLC)
To ensure the self-validating nature of the protocol, the final product must be analyzed using the following validated High-Performance Liquid Chromatography (HPLC) parameters to confirm the (E)/(Z) ratio:
Column: C18 Reverse Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase: Acetonitrile / Water (60:40 v/v), isocratic elution
Home Sunshine Pharma. (2023). (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate CAS 120974-97-2 Product Specifications. Retrieved from:[Link]
Google Patents. (2013). An improved process for the synthesis of strobilurin fungicides viz trifloxystrobin and kresoxim-methyl (WO2013144924A1).
Google Patents. (1993). Preparation of e-oxime ethers of phenylglyoxylic esters (US5221762A).
Ligon, A. P., & Banerjee, K. (2007). Spectral elucidation of the acid metabolites of the four geometric isomers of trifloxystrobin. Analytical and Bioanalytical Chemistry, 389, 817-825. Retrieved from:[Link]
Food and Agriculture Organization (FAO). (2004). Trifloxystrobin (213) Pesticide Residues in Food - Evaluations. Retrieved from:[Link]
Application Note: Advanced Cross-Coupling Strategies for the Synthesis and Functionalization of (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate
Executive Summary (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS 120974-97-2) is a highly versatile, stereochemically defined building block utilized extensively in the discovery and commercial manufacturing of stro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS 120974-97-2) is a highly versatile, stereochemically defined building block utilized extensively in the discovery and commercial manufacturing of strobilurin-class agrochemicals[1]. As a core intermediate for QoI (quinone outside inhibitor) fungicides such as2[2], its structural integrity is paramount for biological efficacy. Transition-metal-catalyzed cross-coupling reactions serve dual roles in this chemical space: they provide a convergent retrosynthetic route to construct the core scaffold itself, and they enable late-stage functionalization of the benzylic position to generate diverse, high-value analog libraries[3].
Mechanistic Rationale & Synthetic Strategy
Convergent Synthesis via Suzuki-Miyaura Coupling
Traditional syntheses of the (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate core often rely on multi-step Grignard additions and subsequent oximation, which suffer from poor atom economy and stereoselectivity issues. A modern, highly convergent approach utilizes a4 between o-tolylboronic acid and methyl 2-chloro-2-(methoxyimino)acetate[4].
Catalyst & Ligand Selection: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] is the optimal catalyst. The electron-rich triphenylphosphine ligands stabilize the Pd(II) intermediate following the oxidative addition of the sterically hindered, electron-deficient α-chloroimine[5].
Base Selection: Mild inorganic bases such as Na2CO3 or K2CO3 are strictly required. Stronger bases (e.g., NaOtBu) lead to the premature hydrolysis of the methyl ester or undesired degradation of the methoxyimino moiety[2].
Late-Stage Functionalization via Benzylic Cross-Coupling
To synthesize complex strobilurin analogs, the o-tolyl methyl group is first activated via radical bromination. Recent advancements utilize 6 with N-bromosuccinimide (NBS) to selectively yield the benzyl bromide intermediate, mitigating the risk of di-bromination[6].
The resulting (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate is an exceptional electrophile for subsequent cross-coupling reactions. By subjecting this intermediate to Suzuki coupling with various functionalized arylboronic acids, or Buchwald-Hartwig amination with complex amines, researchers can 3[3].
Reaction Workflow Visualization
Synthetic workflow and late-stage cross-coupling of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate.
Experimental Protocols
Protocol A: Synthesis of (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate via Suzuki Coupling
Objective: Construct the core scaffold via C-C bond formation.
Preparation: In an oven-dried, argon-purged Schlenk flask, combine methyl 2-chloro-2-(methoxyimino)acetate (1.0 equiv, 10.0 mmol) and o-tolylboronic acid (1.2 equiv, 12.0 mmol).
Catalyst Addition: Add Pd(PPh3)4 (5 mol%, 0.5 mmol) rapidly under a positive stream of argon to prevent catalyst oxidation[5].
Solvent & Base: Inject a degassed mixture of Toluene/Ethanol (4:1, 25 mL), followed by an aqueous solution of Na2CO3 (2.0 M, 10 mL, 20.0 mmol). The biphasic system ensures optimal solubility for both the boronic acid and the inorganic base[2].
Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the complete consumption of the chloroimine.
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and separate the organic layer. Wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Purification: Purify via flash column chromatography to yield the product as a white to off-white solid (Expected yield: 78-85%)[1].
Protocol B: Photochemical Bromination to Benzyl Bromide
Objective: Activate the o-tolyl methyl group for late-stage functionalization.
Setup: Dissolve (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate (1.0 equiv, 5.0 mmol) in anhydrous acetonitrile (20 mL) in a photoreactor tube[6].
Irradiation: Irradiate the mixture using a 400 nm LED light source at ambient temperature for 4 hours. The photochemical initiation bypasses the need for toxic radical initiators like AIBN[6].
Isolation: Concentrate the solvent, resuspend in dichloromethane, filter off the succinimide byproduct, and evaporate to yield the crude benzyl bromide, which is typically used immediately in the next step.
Reaction Assembly: To the crude benzyl bromide (1.0 equiv, 2.0 mmol) in a microwave vial, add a functionalized arylboronic acid (e.g., p-hydroxyphenylboronic acid) (1.2 equiv, 2.4 mmol)[3].
Catalyst System: Add Pd(dppf)Cl2 (5 mol%, 0.1 mmol) and K2CO3 (2.5 equiv, 5.0 mmol). The bidentate dppf ligand is crucial here to prevent β-hydride elimination and accelerate reductive elimination.
Coupling: Suspend in degassed 1,4-Dioxane/H2O (5:1, 6 mL). Seal the vial and heat at 90 °C for 6 hours.
Purification: Extract with EtOAc, concentrate, and purify via reverse-phase HPLC to isolate the final strobilurin analog[3].
Data Presentation: Catalyst Optimization
The following table summarizes the optimization of the catalytic system for the primary Suzuki cross-coupling (Protocol A), demonstrating the necessity of specific ligands and bases.
Entry
Catalyst (5 mol%)
Ligand
Base (2.0 equiv)
Solvent
Temp (°C)
Yield (%)
1
Pd(OAc)2
PPh3
NaOtBu
Toluene
80
15*
2
Pd2(dba)3
XPhos
K2CO3
THF/H2O
70
45
3
Pd(dppf)Cl2
None
Na2CO3
Dioxane/H2O
90
62
4
Pd(PPh3)4
None
Na2CO3
Toluene/EtOH
80
84
*Note: The low yield in Entry 1 is attributed to base-mediated ester hydrolysis and degradation of the methoxyimino group caused by the strong alkoxide base.
References
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate CAS 120974-97-2 - Home Sunshine Pharma. 1
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - Journal of Agricultural and Food Chemistry (ACS Publications).2
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI. 3
Continuous-Flow Photobromination/Debromination Cascade for Synthesis of the Trifloxystrobin Intermediate - Industrial & Engineering Chemistry Research (ResearchGate). 6
Preparation apparatus and method of kresoxim-methyl intermediate (CN105884651A / WO9520569) - Google Patents. 4
Preparation apparatus and method of kresoxim-methyl intermediate - Eureka | Patsnap. 5
Technical Support Center: Troubleshooting E/Z Isomerization in Strobilurin Intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield losses and efficacy drops in strobilurin fungicide development due to the geometric instability of key intermediate...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield losses and efficacy drops in strobilurin fungicide development due to the geometric instability of key intermediates.
(E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate is the critical building block for fungicides like Kresoxim-methyl and Trifloxystrobin. The (E)-methoxyimino configuration is mandatory for the final drug's toxophore to successfully bind to the mitochondrial cytochrome bc1 complex of fungal pathogens. However, this oxime ether is highly susceptible to E/Z isomerization. Conversion to the (Z)-isomer results in a drastic loss of biological efficacy and overall synthetic yield.
This guide provides the mechanistic causality, quantitative tolerances, and field-proven protocols required to prevent this degradation.
Mechanistic Insights: Why Does Isomerization Occur?
Oxime ethers are generally more stable than free oximes. However, in (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate, the methoxyimino group is conjugated with an aromatic ring (o-tolyl) and an ester group. This highly delocalized π-system lowers the energy barrier for C=N bond rotation, making it highly responsive to environmental triggers.
Photochemical Isomerization: The conjugated π-system absorbs UV/Vis radiation (280–400 nm). This promotes an electron to the singlet (S1) or triplet (T1) excited state, breaking the π-bond. The molecule rotates freely into a perpendicular "twisted" intermediate before relaxing into the thermodynamically stable but biologically inactive (Z)-isomer[1]. Sunlight-driven isomerization is a primary, well-documented degradation pathway for strobilurins[2],[3].
Acid-Promoted Protonation: Strong acids protonate the imine nitrogen or the methoxy oxygen. This disrupts the double-bond character of the C=N linkage, significantly lowering the activation energy required for rotation[4],[5].
Figure 1: Photochemical and Acid-Catalyzed E/Z Isomerization Pathways of Oxime Ethers.
Quantitative Stability Data & Tolerances
To prevent isomerization, environmental parameters must be strictly controlled. Below is a summary of the quantitative data and acceptable operating ranges for handling this intermediate.
Parameter
Safe Operating Range
Risk Threshold
Causality / Effect
Light Exposure
< 10 Lux (Amber Glass)
> 280 nm (UV/Vis)
Direct excitation to S1/T1 states causes rapid C=N bond cleavage and rotation[1].
pH Level
pH 7.0 – 8.5
pH < 4.0
Acidic environments protonate the imine, lowering the rotational barrier[5].
Temperature
-20°C to 40°C
> 60°C
Thermal energy overcomes the kinetic barrier, favoring the thermodynamic (Z)-isomer.
Solvent Choice
DCM, EtOAc, Hexanes
Acetone, Toluene
Aromatic and ketonic solvents act as triplet sensitizers, accelerating photoisomerization[4].
Self-Validating Experimental Protocol
To guarantee the integrity of the (E)-isomer during synthesis and purification, implement the following self-validating workflow.
Step 1: Photoprotective Setup
Conduct all reactions in actinic (amber) glassware or wrap standard borosilicate flasks in aluminum foil. Eliminate fluorescent lighting in the fume hood, utilizing yellow/safe-light LED lamps if visibility is required.
Step 2: Solvent & Reagent Selection
Avoid photosensitizing solvents like acetone. Use strictly anhydrous, non-sensitizing solvents (e.g., Dichloromethane or Ethyl Acetate). Ensure all reagents are free of trace heavy metals, which can act as radical initiators.
Step 3: pH-Controlled Reaction & Quench
If the upstream synthesis involves acidic byproducts (e.g., HCl generation during oxime etherification), actively neutralize the reaction. Quench the reaction using a cold, saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) to maintain the aqueous phase between pH 7.5 and 8.0.
Step 4: Low-Temperature Isolation
During solvent removal via rotary evaporation, keep the water bath temperature strictly below 40°C. Shield the receiving flask and condenser from ambient light.
Step 5: Validation Checkpoint (¹H NMR)
Self-Validation: Before proceeding to the next synthetic step, pull a 5 mg aliquot for ¹H NMR analysis (in CDCl₃). Evaluate the chemical shift of the methoxy protons (-OCH₃). In the (E)-isomer, the methoxy protons typically appear further downfield (e.g., ~3.9–4.0 ppm) compared to the (Z)-isomer (e.g., ~3.7–3.8 ppm) due to the anisotropic deshielding effect of the adjacent o-tolyl ring. Ensure the E:Z ratio is > 98:2.
Step 6: Storage
Store the purified intermediate under an Argon atmosphere in an opaque, airtight container at -20°C.
Figure 2: Self-Validating Workflow for the Synthesis and Handling of (E)-Oxime Ethers.
Troubleshooting FAQs
Q1: I observed a 40% conversion to the (Z)-isomer immediately after my aqueous workup. What caused this?A1: This is a classic symptom of acid-promoted isomerization. If you used a dilute acid wash (like 1M HCl) to remove basic impurities, the localized drop in pH protonated the oxime ether[5]. Always use neutral or mildly basic washes (like brine or NaHCO₃) for this specific intermediate.
Q2: My reaction flask was wrapped in foil, but I still got 15% (Z)-isomer during silica gel chromatography. Why?A2: Standard silica gel is inherently acidic (pH ~4.5-5.5). Prolonged residence time on the column can catalyze the E/Z shift. To prevent this, pre-treat your silica gel by slurrying it with 1% triethylamine (TEA) in your eluent to neutralize the acidic silanol groups before loading your sample.
Q3: Can I recover the (E)-isomer from a mixed E/Z batch?A3: Yes, but it requires chemical intervention. Because photoisomerization is an equilibrium process, you can subject the mixture to targeted UV irradiation in the presence of a triplet sensitizer or a catalytic amount of iodine (I₂) in a non-polar solvent. This establishes a photostationary state that often favors the (E)-isomer. However, chromatographic separation of the isomers afterward is notoriously difficult; prevention is vastly superior to remediation.
Q4: Does the choice of storage solvent matter if the vial is kept in the dark?A4: Yes. Even in the dark, trace acidic impurities in solvents like chloroform (which degrades to phosgene and HCl over time) will cause isomerization. If you must store it in solution, use stabilized, acid-free solvents and store over basic alumina or molecular sieves.
References
Metabolism of the Strobilurin Fungicide Mandestrobin in Wheat. ACS Publications.[Link]
Mass data (ES+) for azoxystrobin, isomer Z and photoproducts. ResearchGate.[Link]
Direct photolysis mechanism of pesticides in water. J-Stage.[Link]
Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. PMC / NIH.[Link]
Enantioselective Synthesis of Cyclic Nitrones and Oxime Ethers by Chemoselective Allylic Alkylation of Oximes. Semantic Scholar.[Link]
Technical Support Center: Optimizing Yield for CAS 120974-97-2 Synthesis
Welcome to the Technical Support Center for Strobilurin Intermediate Synthesis. This guide is specifically designed for process chemists and researchers tasked with optimizing the yield and purity of CAS 120974-97-2 —che...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Strobilurin Intermediate Synthesis. This guide is specifically designed for process chemists and researchers tasked with optimizing the yield and purity of CAS 120974-97-2 —chemically known as (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate.
As a critical precursor in the synthesis of broad-spectrum strobilurin fungicides like Trifloxystrobin and Kresoxim-methyl[1], the efficient production of the pure E-isomer is paramount. This guide bypasses basic synthetic overviews to directly address the thermodynamic traps, side reactions, and kinetic bottlenecks that compromise yield[2].
Synthetic Pathway & Reaction Dynamics
The synthesis of CAS 120974-97-2 typically proceeds via the nitrosation of methyl 2-(o-tolyl)acetate, followed by methylation. The primary challenge is that methylation locks the geometry of the oxime, inherently generating an E/Z isomeric mixture[2].
Fig 1: Synthetic pathway and acid-catalyzed isomerization of CAS 120974-97-2.
Troubleshooting Guides & FAQs
Q: Why is my final yield of the E-isomer stalling at 60-65% despite complete methylation?
A: You are caught in a thermodynamic trap.
The methylation of methyl 2-(hydroxyimino)-2-(o-tolyl)acetate is not stereoselective. It yields a significant amount of the Z-isomer (where the methoxy group and ester carbonyl are on the same side). Because the Z-isomer is kinetically accessible but thermodynamically less stable due to steric hindrance, it accumulates and limits your E-isomer yield.
The Fix: You must implement an active isomerization step. By introducing anhydrous HCl gas in methanol, you protonate the imine nitrogen. This disrupts the C=N
π
-bond, lowering the rotational barrier and allowing the molecule to relax into the sterically favored E-isomer (CAS 120974-97-2)[2].
Q: I am detecting the corresponding carboxylic acid byproduct during the methylation step. What is causing this ester hydrolysis?
A: Nucleophilic attack by aqueous bases.
Ester hydrolysis is a classic side reaction when aqueous bases (like NaOH or KOH) or wet solvents are used during the methylation with dimethyl sulfate (
Me2SO4
). The hydroxide ion acts as a strong nucleophile, attacking the methyl ester and causing saponification.
The Fix: Switch to a mild, anhydrous inorganic base like anhydrous potassium carbonate (
K2CO3
) in a polar aprotic solvent (e.g., Acetonitrile or DMF)[2].
K2CO3
is basic enough to deprotonate the oxime (pKa ~10) but lacks the nucleophilicity required to cleave the ester, protecting your yield[3].
Q: During the initial oximation step, I am seeing significant amounts of unreacted starting material. How can I drive this to completion?
A: Reagent degradation and moisture quenching.
Incomplete nitrosation is usually caused by the degradation of the alkyl nitrite (e.g., methyl nitrite) or the presence of moisture quenching the alkoxide base. Alkyl nitrites are highly volatile and prone to hydrolysis. If your sodium methoxide (NaOMe) has absorbed moisture, it degrades into sodium hydroxide, which fails to form the necessary enolate and instead hydrolyzes your starting ester. Ensure strict anhydrous conditions and titrate your NaOMe before use.
Fig 2: Troubleshooting logic tree for yield optimization and side-reaction mitigation.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the ultimate yield of the E-isomer. Note how the shift to anhydrous conditions and acid catalysis drastically improves the E:Z ratio.
Reaction Phase
Base / Catalyst
Solvent
Temp
E:Z Ratio
Overall Yield of E-Isomer
Standard Methylation
NaOH (aq)
Toluene
25°C
60:40
45% (High hydrolysis)
Anhydrous Methylation
K₂CO₃ (anhydrous)
Acetonitrile
40°C
65:35
82% (Mixed isomers)
Thermal Isomerization
None
Toluene
110°C
70:30
78% (Incomplete conversion)
Acid-Catalyzed Isomerization
HCl (gas, 5% w/w)
Methanol
60°C
>98:2
94% (Optimized)
Self-Validating Experimental Protocol
To ensure absolute reproducibility, the following protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.
Phase 1: Anhydrous Methylation
Preparation: Charge a dry, nitrogen-purged reactor with 1.0 equivalent of methyl 2-(hydroxyimino)-2-(o-tolyl)acetate and 5 volumes of anhydrous acetonitrile (MeCN).
Base Addition: Add 1.5 equivalents of finely powdered, anhydrous
K2CO3
. Stir at 25°C for 30 minutes to ensure complete deprotonation.
Methylation: Dropwise, add 1.2 equivalents of dimethyl sulfate (
Me2SO4
) while maintaining the internal temperature below 40°C.
Validation Checkpoint 1 (HPLC): Sample the reaction after 4 hours. The reaction is complete when the starting oxime peak area is < 1%. If >1%, add 0.1 eq of
Me2SO4
and stir for 1 additional hour.
Workup: Filter the inorganic salts. Concentrate the filtrate under vacuum to yield the crude E/Z mixture.
Phase 2: Acid-Catalyzed Isomerization
Dissolution: Dissolve the crude E/Z mixture in anhydrous methanol (1:5 w/v).
Catalyst Introduction: Bubble anhydrous HCl gas into the solution at 0–5°C.
Validation Checkpoint 2 (Gravimetric): Weigh the reaction vessel before and after HCl introduction. Stop when a concentration of 5% w/w HCl is achieved.
Isomerization: Heat the mixture to 60°C (reflux) for 4 hours.
Validation Checkpoint 3 (HPLC): Analyze the isomeric ratio. The isomerization is successful when the Z-isomer peak area is < 2%.
Isolation: Neutralize the mixture slowly with saturated aqueous
NaHCO3
. Extract with ethyl acetate, dry over
MgSO4
, and concentrate. Crystallize the residue from cold n-hexane to obtain pure CAS 120974-97-2 as a white solid.
References
Title: Process for the preparation of strobilurin intermediates (US6664422B1)
Title: An improved process for the synthesis of strobilurin fungicides viz trifloxystrobin and kresoxim-methyl (WO2013144924A1)
Title: Synthesis and Biological Activity of New (E)-α-(Methoxyimino)benzeneacetate Derivatives Containing a Substituted Pyrazole Ring
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
URL: [Link]
Technical Support Center: Troubleshooting Impurities in (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate Reactions
Welcome to our dedicated technical support guide for the synthesis of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to our dedicated technical support guide for the synthesis of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this synthesis. As an intermediate in the production of the fungicide Trifloxystrobin, achieving high purity of the (E)-isomer is critical.[1][2] This guide provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles and practical experience.
Core Troubleshooting Guide
Question 1: My final product is a mixture of (E) and (Z) isomers. How can I increase the selectivity for the desired (E)-isomer?
This is the most common issue encountered in this synthesis. The formation of the undesired (Z)-isomer can significantly impact yield and purity.[3][4][5][6][7] The E/Z ratio is often dictated by both kinetic and thermodynamic factors during the oximation reaction and can be influenced by subsequent reaction conditions.[7]
Underlying Causes and Solutions:
Reaction Conditions During Oximation: The initial formation of the oxime from the corresponding keto-ester (methyl o-tolylglyoxylate) and methoxyamine is a critical step in determining the initial E/Z ratio.
pH Control: The pH of the reaction medium can influence the stereochemical outcome. Most oximation reactions are carried out under mildly acidic or basic conditions.[8][9] It is recommended to perform small-scale experiments to screen different pH conditions (e.g., using acetate or phosphate buffers) to find the optimal selectivity for the (E)-isomer.
Temperature: Temperature can affect the kinetic vs. thermodynamic product distribution.[3] Running the reaction at different temperatures (e.g., 0 °C, room temperature, and elevated temperatures) can help determine the optimal conditions for favoring the (E)-isomer.
Isomerization Strategies: If a mixture of isomers is obtained, it is possible to convert the undesired (Z)-isomer to the more stable (E)-isomer.
Acid or Base Catalysis: Both acids and bases can catalyze the isomerization around the C=N bond.[9][10] A patented method involves the saponification of an (E/Z) mixture with a base to form the (E)-2-(2-tolyl)-2-methoxyiminoacetic acid, which is then re-esterified to the desired (E)-ester.[6] This suggests that the (E)-acid is the thermodynamically favored isomer under these conditions.
Photochemical Isomerization: While less common in a production setting, exposure to light, particularly UV light, can induce E/Z isomerization in oximes and oxime ethers.[10][11] It is advisable to conduct the reaction in vessels protected from light to prevent unwanted photoisomerization.
Workflow for Optimizing E/Z Ratio:
Caption: Decision workflow for handling E/Z isomer mixtures.
Question 2: I am observing unreacted starting materials in my crude product. What are the likely causes and how can I resolve this?
Incomplete conversion can be due to several factors related to reaction kinetics and stoichiometry. The key starting materials to monitor are methyl o-tolylglyoxylate and methoxyamine (or its salt).[12]
Underlying Causes and Solutions:
Stoichiometry: Ensure the correct molar ratios of reactants are being used. For the oximation reaction, a slight excess of methoxyamine hydrochloride is often used to drive the reaction to completion.[8]
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial.
Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction. Ensure the purity of methyl o-tolylglyoxylate and methoxyamine hydrochloride before starting the reaction.
Inefficient Methylation (Williamson Ether Synthesis): If the oxime is formed first and then methylated, incomplete methylation can leave the corresponding oxime as an impurity. The Williamson ether synthesis is an SN2 reaction and its efficiency can be affected by the base, solvent, and leaving group.[13][14][15]
Base Selection: A strong enough base is required to fully deprotonate the oxime. Common bases include sodium hydroxide, potassium carbonate, or sodium hydride.[13][16]
Solvent Choice: A polar aprotic solvent like DMF or acetonitrile is often used to facilitate the SN2 reaction.
Question 3: Besides the (Z)-isomer, what other impurities should I be looking for and how can I minimize them?
Several side reactions can lead to the formation of by-products.
Avoid prolonged exposure to strong acidic or basic conditions, especially in the presence of water. Ensure the reaction mixture is anhydrous during work-up if possible.
Side reaction during the Williamson ether synthesis step, especially if using a sterically hindered base or high temperatures.[13][16][19]
Use a non-hindered base and moderate reaction temperatures for the methylation step. A primary methylating agent (e.g., dimethyl sulfate or methyl iodide) is preferred.[14]
While less common for this specific molecule, maintaining appropriate reaction concentrations and temperatures can minimize oligomerization.
Troubleshooting Workflow for Common By-products:
Caption: General workflow for identifying and mitigating common by-products.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods for monitoring the reaction and assessing final product purity?
A: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
HPLC: A reverse-phase HPLC method is ideal for separating the (E) and (Z) isomers and quantifying their respective amounts. It can also be used to detect other impurities.[6][9] Method development will be required to achieve baseline separation of all components.
NMR (¹H and ¹³C): NMR is crucial for structural confirmation of the desired (E)-isomer and for identifying the structure of unknown impurities. The chemical shifts of the methoxy group and the aromatic protons will differ between the (E) and (Z) isomers, allowing for their differentiation.[5]
Q2: What is a reliable method for purifying the final product?
A: The primary method for purification is recrystallization.
Recrystallization: Given that the desired product is a solid, recrystallization from a suitable solvent system (e.g., methanol, ethanol, or a mixture of ethyl acetate and hexanes) is often effective at removing minor impurities and can sometimes enrich the desired (E)-isomer if it is less soluble than the (Z)-isomer.[21]
Column Chromatography: For small-scale purifications or to isolate impurities for characterization, silica gel column chromatography can be employed. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is typically used.
Q3: Can I use methoxyamine directly instead of its hydrochloride salt?
A: Yes, but with caution. Methoxyamine free base is more reactive but also more volatile and less stable than its hydrochloride salt. If using the free base, it is typically generated in situ by adding a base (e.g., sodium hydroxide or sodium carbonate) to the hydrochloride salt just before the reaction.[8] This avoids the need for a separate distillation step to isolate the free base.
Experimental Protocols
Protocol 1: Isomerization via Saponification and Re-esterification
This protocol is adapted from the principles described in patent literature for converting an E/Z mixture to the desired (E)-isomer.[6]
Saponification:
Dissolve the E/Z mixture of methyl 2-(methoxyimino)-2-(o-tolyl)acetate in a suitable solvent like methanol.
Add an aqueous solution of a base (e.g., 2 equivalents of sodium hydroxide).
Heat the mixture to reflux and monitor the reaction by HPLC until the starting esters are consumed.
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of ~2-3 to precipitate the (E)-2-(methoxyimino)-2-(o-tolyl)acetic acid.
Filter the solid, wash with cold water, and dry.
Esterification:
Suspend the dried (E)-acid in methanol.
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a coupling agent.[6]
Heat the mixture to reflux and monitor by TLC or HPLC until the reaction is complete.
Cool the reaction, neutralize the acid, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate.
Purify by recrystallization.
References
Rebek, J., & Gavrilova, A. (2023). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society. [Link]
Wang, Y., et al. (2022). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. PMC. [Link]
Yilmaz, I., & Aydogan, F. (2018). E, Z-isomerization and accompanying photoreactions of oximes, oxime ethers, nitrones, hydrazones, imines, azo-and azoxy compounds, and various applications. ResearchGate. [Link]
Rebek, J., & Gavrilova, A. (2022). Selective Binding and Isomerization of Oximes in a Self-assembled Capsule. RECERCAT. [Link]
lookchem. (n.d.). Cas 120974-97-2,Methyl 2-(MethoxyiMino)-2-o-tolylacetate. [Link]
MDPI. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. [Link]
Google Patents. (n.d.).
PMC. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]
PubMed. (1992). In vitro hydrolysis of methyl acetate, a limitation in application of head-space gas-chromatography in biological monitoring of exposure. [Link]
Technical Support Center: Improving Conversion Rates for Trifloxystrobin Precursors
Welcome to the technical support center for the synthesis of trifloxystrobin precursors. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their synthetic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of trifloxystrobin precursors. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and improve the overall conversion rates and purity of their intermediates. Instead of a generic overview, we will dive deep into specific experimental challenges in a practical question-and-answer format, grounded in mechanistic principles and supported by field-proven protocols.
Introduction: The Synthetic Challenge
Trifloxystrobin is a highly effective strobilurin fungicide. Its synthesis involves a multi-step pathway where the final conversion rate is highly dependent on the efficiency of each preceding step.[1] The core structure is typically assembled by coupling two key precursors: an activated phenylacetate derivative and a substituted acetophenone oxime. Common routes often involve the preparation of (E)-methyl 2-(2-bromomethylphenyl)-2-methoxyiminoacetate and its subsequent condensation with 3'-(trifluoromethyl) acetophenone oxime .[2]
Achieving high yields in these steps can be challenging due to side reactions, the need for specific stereoisomers (the E-isomer of the methoxyimino group is crucial for biological activity), and the handling of sensitive reagents.[2][3] This guide will address the most frequent obstacles encountered during these syntheses.
General Synthetic Pathway and Key Precursors
The following diagram illustrates a common synthetic route to Trifloxystrobin, highlighting the critical precursors discussed in this guide.
Caption: A common synthetic pathway for Trifloxystrobin.
Troubleshooting Guides & FAQs
Category 1: Bromination of the Phenylacetate Intermediate
This step, typically converting the methyl group on the tolyl ring to a bromomethyl group, is critical for activating the precursor for the final condensation. The most common method involves radical bromination using N-bromosuccinimide (NBS).[4]
Q1: My bromination of (E)-methyl 2-methoxyimino-2-(o-tolyl)acetate with NBS results in a low yield of the desired mono-brominated product and significant amounts of a di-brominated byproduct. What is causing this and how can I improve selectivity?
A1: This is a classic selectivity issue in free-radical bromination. The formation of the di-bromo byproduct, (E)-methyl 2-(2-dibromomethylphenyl)-2-methoxyiminoacetate, occurs when a second hydrogen on the methyl group is abstracted and replaced by bromine. This is often caused by an excess of the brominating agent or reaction conditions that favor over-bromination.
Causality: The reaction proceeds via a radical chain mechanism. An initiator (like AIBN or benzoyl peroxide) generates radicals that abstract a benzylic hydrogen from the tolyl group. The resulting benzylic radical reacts with NBS to form the product and a succinimidyl radical, which continues the chain. If the concentration of the mono-bromo product becomes high while sufficient NBS and initiator are still present, the benzylic hydrogens on the now-activated bromomethyl group can be abstracted, leading to di-bromination.
Troubleshooting Protocol & Recommendations:
Control Stoichiometry: Carefully control the stoichiometry of NBS. Use no more than 1.0 to 1.05 equivalents relative to your starting material. An excess of NBS is the most common cause of over-bromination.
Initiator Concentration: Use a catalytic amount of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide (BPO). Typically 0.01-0.05 equivalents is sufficient.
Solvent Choice: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CTC) or chlorobenzene are often used. Acetonitrile has also been shown to give good results.[4] Avoid solvents that can participate in radical reactions.
Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed to prevent the product from being converted into the di-bromo byproduct. A recent study demonstrated a continuous-flow photobromination process that achieved 99.0% conversion with a total yield of 94.2% for the monobromo product by precisely controlling residence time.[5]
Purification: If di-bromination is unavoidable, purification can be achieved via column chromatography or recrystallization. The polarity difference between the mono- and di-bromo compounds is usually sufficient for separation.
Caption: Troubleshooting workflow for improving bromination selectivity.
Category 2: The Final Condensation (Williamson Ether Synthesis)
The final step is the formation of the ether linkage between the two key precursors. This is an example of the Williamson ether synthesis, a bimolecular nucleophilic substitution (SN2) reaction.[6][7] The success of this step is highly sensitive to the choice of base, solvent, and temperature, as a competing E2 elimination reaction can significantly reduce the yield.[8]
Q2: My final condensation step has a low conversion rate. I see unreacted starting materials and possibly some side products on my TLC plate. How can I optimize this SN2 reaction?
A2: Low conversion in a Williamson ether synthesis typically points to one of three areas: 1) inefficient formation of the nucleophile (the alkoxide of the oxime), 2) suboptimal reaction conditions (solvent, temperature) that hinder the SN2 pathway, or 3) degradation of reactants or products.
Causality & Mechanism: The reaction requires a base to deprotonate the hydroxyl group of the m-trifluoromethyl acetophenone oxime, forming a potent oxygen nucleophile (an alkoxide). This nucleophile then attacks the electrophilic carbon of the bromomethyl group on the phenylacetate precursor, displacing the bromide leaving group.[9] For this to be efficient, the base must be strong enough to fully deprotonate the oxime without promoting side reactions, and the solvent must be aprotic to avoid solvating and deactivating the nucleophile.
Troubleshooting Protocol & Recommendations:
Base Selection is Crucial:
Problem: Weak bases (e.g., Na2CO3 in some solvents) or bases containing water may not fully deprotonate the oxime, leading to low concentrations of the active nucleophile.
Solution: Employ a strong, non-nucleophilic base in an anhydrous solvent. Sodium hydride (NaH) is effective but requires careful handling.[3] Organic bases like 1,8-Diazabicycloundec-7-ene (DBU) are excellent choices that often provide high yields and milder conditions.[10] Potassium carbonate (K2CO3) can also be very effective, especially in solvents like acetone or DMF.[11][12]
Solvent Optimization:
Problem: Protic solvents (alcohols, water) will protonate the alkoxide nucleophile, rendering it inactive.[8]
Solution: Use polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetone, or toluene.[10][11] These solvents effectively dissolve the reactants and stabilize the transition state without interfering with the nucleophile. Some methods also employ phase-transfer catalysts to facilitate the reaction in heterogeneous systems.[13]
Temperature Control:
Problem: High temperatures can favor the competing E2 elimination reaction, especially if the substrate is sterically hindered. Excessively low temperatures will result in impractically slow reaction rates.
Solution: Many successful procedures involve adding the electrophile at a reduced temperature (e.g., 0-5 °C) and then allowing the reaction to proceed at a slightly elevated temperature (e.g., 15-30 °C).[10][11] This controls any initial exotherm and balances reaction rate with selectivity.
Optimized Protocol Example (based on high-yield literature[10]):
To a 3-neck flask under a nitrogen atmosphere, add the phosphine-ligand catalyst (if used), the organic base DBU (1.5 eq.), and anhydrous DMF.
Stir to dissolve and cool the mixture to 0 °C in an ice bath.
Prepare a solution of the (E)-methyl 2-(2-bromomethylphenyl)-2-methoxyiminoacetate (1.0 eq.) and m-trifluoromethylacetophenone oxime (1.2 eq.) in anhydrous DMF.
Add this solution dropwise to the cooled base mixture, maintaining the temperature below 5 °C.
After the addition is complete, maintain the temperature for 10-15 minutes, then warm the reaction to 15 °C and stir for 2-3 hours.
Monitor the reaction to completion by TLC.
Upon completion, cool to room temperature and quench by slowly adding water to precipitate the crude product.
The crude trifloxystrobin can then be purified by recrystallization from a solvent like ethanol.
Q3: How can I ensure I am synthesizing the correct (E)-isomer of the methoxyimino group, and how critical is this for the final product?
A3: The stereochemistry of the oxime ether double bond is paramount. The biologically active form of trifloxystrobin is the EE-isomer.[2] The first 'E' refers to the methoxyimino group on the phenylacetate backbone, and the second 'E' to the oxime ether on the trifluoromethylphenyl side chain. Synthesis of the (E)-methoxyimino-phenylacetate precursor is therefore a critical control point.
Causality: The formation of oximes from ketones or ketoesters can often lead to a mixture of (E) and (Z) isomers. The ratio is determined by kinetic versus thermodynamic control.[14] In many syntheses of strobilurins, it's advantageous to synthesize the (E)-isomer selectively or to isomerize a mixture to the more stable (E)-form. Some patented processes highlight the direct synthesis of the (E)-isomer as a key advantage, avoiding difficult separation steps later on.[3][12]
Control & Verification Strategies:
Selective Synthesis: Follow synthetic routes that have been demonstrated to selectively produce the E-isomer. For example, the reaction of 2-methyl benzene diazonium chloride with glyoxylic acid (E) methoxime is reported to directly form the desired (E)-2-methoxyimino-2-(o-tolyl)acetic acid.[12]
Isomerization: If a mixture of isomers is formed during the oximation step, it may be possible to isomerize the (Z)-isomer to the more thermodynamically stable (E)-isomer. This can sometimes be achieved by acid catalysis.
Analytical Verification: The isomeric purity of your intermediates should be confirmed at each stage using analytical techniques.
NMR Spectroscopy: ¹H NMR is a powerful tool for distinguishing E/Z isomers. The chemical shifts of protons near the C=N bond will differ between the two isomers.
HPLC: A well-developed HPLC method can separate and quantify the E and Z isomers, allowing you to determine the isomeric ratio accurately.
Final Product Purity: The final trifloxystrobin product should also be checked for isomeric purity. Exposure to sunlight can cause photoisomerization from the active EE-isomer to less active forms (EZ, ZE, ZZ).[2] Therefore, the purified product should be stored protected from light.
References
Green synthesis method for high-yield preparation of trifloxystrobin - Eureka | Patsnap. (2021, March 23). Retrieved from [Link]
CN111295371A - Improved method for preparing trifloxystrobin - Google Patents.
AN IMPROVED PROCESS FOR THE PREPARATION OF TRIFLOXYSTROBIN. (Patent No. 3681863). Retrieved from [Link]
An Improved Process For The Synthesis Of Strobilurin Fungicides Viz Trifloxystrobin And Kresoxim Methyl. - Quick Company. Retrieved from [Link]
CN108863845B - Preparation method of trifloxystrobin and intermediate thereof - Google Patents.
WO/2019/049167 "AN IMPROVED PROCESS FOR THE PREPARATION OF TRIFLOXYSTROBIN" - WIPO Patentscope. (2019, March 14). Retrieved from [Link]
CN103524379A - Synthesis method of trifloxystrobin - Google Patents.
Unlocking Crop Potential: The Efficacy of Trifloxystrobin Fungicide in Modern Agriculture. (2025, September 26). Retrieved from [Link]
WO2019049167A1 - "an improved process for the preparation of trifloxystrobin" - Google Patents.
Continuous-Flow Photobromination/Debromination Cascade for Synthesis of the Trifloxystrobin Intermediate - ACS Publications. (2024, October 9). Retrieved from [Link]
Xu, P. (2012). Study on the Synthesis Process of Trifloxystrobin and Pyraclostrobin. (Master's thesis, Central China Normal University).
Process for the preparation of trifloxystrobin - Patent US-11649204-B2 - PubChem. Retrieved from [Link]
Trifloxystrobin (Ref: CGA 279202) - AERU - University of Hertfordshire. (2026, March 3). Retrieved from [Link]
CN103787916A - Preparation method of trifloxystrobin - Google Patents.
Continuous-Flow Photobromination/Debromination Cascade for Synthesis of the Trifloxystrobin Intermediate - ResearchGate. Retrieved from [Link]
Williamson ether synthesis - Wikipedia. Retrieved from [Link]
Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved from [Link]
CN102992991A - Synthesis process for trifloxystrobin intermediate 2-methyl-alpha-carbonyl phenylacetic acid - Google Patents.
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]
Efficient synthesis of (Z)- and (E)-methyl 2-(methoxyimino)-2-phenylacetate - ResearchGate. Retrieved from [Link]
Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved from [Link]
Technical Support Center: Handling & Storage Solutions for CAS 120974-97-2
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate Executive Summary & Chemical Profile As a critical organic intermediate in the synthesis of broad-spectrum foliar fungicides such as Trifloxystrobin, CAS 120974-97-2 demands...
Author: BenchChem Technical Support Team. Date: April 2026
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate
Executive Summary & Chemical Profile
As a critical organic intermediate in the synthesis of broad-spectrum foliar fungicides such as Trifloxystrobin, CAS 120974-97-2 demands rigorous environmental control 1. Its pronounced hygroscopicity means that ambient moisture does not merely wet the powder; it induces deliquescence and subsequent hydrolytic degradation, compromising downstream synthetic yields 2. This guide provides field-proven, self-validating protocols for researchers to ensure the chemical integrity of this compound.
Quantitative Data Summary
Parameter
Value
Causality / Impact on Handling
Chemical Name
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate
Contains hydrolyzable ester and methoxyimino groups.
Molecular Weight
207.23 g/mol
Used for precise stoichiometric calculations in synthesis.
Melting Point
66–68 °C
Low melting point strictly prohibits thermal oven-drying methods.
Boiling Point
282 °C
High boiling point indicates low volatility at room temperature.
Storage Temp
2–8 °C
Slows kinetic degradation; requires thermal equilibration before use 3.
Solubility
DCM, Chloroform, Ethyl Acetate
Dictates solvent choice for QC analysis (e.g., HPLC/NMR).
Core Workflows & Methodologies
Protocol: Safe Retrieval and Weighing of Hygroscopic Solids
To prevent moisture condensation and subsequent deliquescence, the thermal and atmospheric transition of the compound must be strictly controlled.
Action: Remove the sealed container from the 2-8°C refrigerator and place it immediately into a room-temperature vacuum desiccator containing an active desiccant (e.g., anhydrous calcium sulfate or P2O5).
Causality: Opening a cold vial in ambient air instantly drops the local boundary layer below the dew point, causing atmospheric water to condense directly onto the chemical lattice.
Validation: Wait 30-60 minutes. Touch the exterior of the vial with a bare, gloved hand; it must be completely at room temperature with no visible condensation on the glass before opening.
Step 2: Inert Atmosphere Transfer
Action: Transfer the equilibrated vial into a glovebox or dry box purged with high-purity Argon or Nitrogen (RH < 10%).
Causality: Even at room temperature, highly hygroscopic compounds will actively scavenge moisture from ambient air, leading to melting point depression and clumping 2.
Step 3: Rapid Weighing & Processing
Action: Weigh the required mass using an analytical balance inside the dry environment. Use anti-static weigh boats to prevent aerosolization of the fine powder.
Step 4: Purge and Reseal
Action: Before removing the stock vial from the inert environment, flush the headspace with Argon. Seal the cap tightly and wrap with PTFE tape or Parafilm.
Causality: Argon is heavier than air and blankets the solid, displacing any residual oxygen and moisture. This prevents oxidative and hydrolytic degradation during long-term cold storage 3.
Fig 1. Workflow for handling hygroscopic CAS 120974-97-2 to prevent moisture degradation.
Troubleshooting & FAQs
Q1: Why has my CAS 120974-97-2 powder clumped or turned into a sticky residue?A1: This is a classic symptom of deliquescence. When the compound is exposed to ambient humidity above its critical relative humidity (RH), the hydrogen bonding between the atmospheric water and the compound's polar groups (ester and methoxyimino) depresses its melting point 2. Because its native melting point is already low (66-68°C), moisture absorption rapidly transitions the solid into a sticky, semi-liquid state.
Solution: Always equilibrate to room temperature in a desiccator before opening, and handle strictly in a dry box.
Q2: If my batch has absorbed moisture, can I dry it in a standard laboratory oven?A2:No. Heating this compound in a standard laboratory oven will destroy it. Because the melting point is 66-68°C, applying heat will cause the compound to melt entirely and will exponentially accelerate the hydrolytic degradation of the methyl ester.
Solution: Use vacuum desiccation at room temperature. Place the open vial in a vacuum desiccator over a strong desiccant (like Phosphorus Pentoxide, P2O5) and apply a high vacuum for 24-48 hours.
Q3: How do I verify the chemical integrity of the compound if moisture exposure is suspected?A3: Moisture exposure primarily risks the hydrolysis of the methyl ester group into a free carboxylic acid.
Self-Validating QC Check: Run a quick melting point analysis. Pure CAS 120974-97-2 melts sharply at 66-68°C. A broadened or significantly lowered melting point indicates water inclusion or degradation.
Analytical Confirmation: Perform an HPLC or 1H-NMR analysis. In NMR, look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of a broad carboxylic acid proton, indicating hydrolysis.
Q4: What is the optimal long-term storage solution to guarantee stability for months?A4: The compound must be stored at 2-8°C to minimize thermodynamic energy for degradation pathways 3. However, cold storage increases the risk of moisture condensation. Therefore, the primary container must be tightly sealed, the headspace must be backfilled with an inert gas (Argon preferred due to its density), and the primary vial should be stored inside a secondary container (like a Mylar bag or a larger jar) containing indicating silica gel packets.
Fig 2. Hydrolytic degradation pathway of CAS 120974-97-2 upon moisture exposure.
Technical Support Center: Optimizing (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate Bromination
Welcome to the technical support guide for the selective benzylic bromination of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate. This resource is designed for researchers, chemists, and process development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the selective benzylic bromination of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate. This resource is designed for researchers, chemists, and process development professionals who are looking to minimize byproduct formation and optimize the synthesis of the key intermediate, (E)-methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate[1][2][3][4]. This guide provides in-depth troubleshooting advice and frequently asked questions based on established mechanistic principles and field-proven methodologies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and actionable protocols for resolution.
Issue 1: Significant formation of a dibrominated byproduct is observed.
Question: My post-reaction analysis (NMR/LC-MS) shows a significant peak corresponding to the dibrominated species, (E)-methyl 2-[2-(dibromomethyl)phenyl]-2-(methoxyimino)acetate. How can I improve the selectivity for the desired mono-brominated product?
Answer:
This is the most common issue in benzylic brominations and arises from the desired mono-brominated product reacting further with the brominating agent.[5] The reaction proceeds via a free-radical chain mechanism, known as the Wohl-Ziegler reaction, where a benzylic hydrogen is abstracted to form a stabilized benzylic radical.[6][7] If the reaction is not carefully controlled, a second hydrogen on the newly formed bromomethyl group can also be abstracted and replaced, leading to over-bromination.
The key to achieving high mono-selectivity is to maintain a very low, steady-state concentration of bromine radicals and molecular bromine in the reaction mixture.[6][8][9]
Core Directive for Resolution:
Control Stoichiometry: The stoichiometry of your brominating agent is critical. Using a large excess of N-Bromosuccinimide (NBS) will inevitably lead to dibromination.
Action: Use a stoichiometric amount of NBS, typically between 1.0 and 1.1 equivalents relative to the starting material. Carefully weigh your reagents and ensure the purity of your starting material.
Optimize Reaction Solvent: The choice of solvent significantly impacts selectivity. The classic solvent, carbon tetrachloride (CCl₄), is effective but highly toxic.[10][11] Modern, safer alternatives have been proven to be highly effective.
Action: A study specifically on this substrate found that 1,2-dichlorobenzene provides superior results in both reaction time and isolated yield (92%) compared to CCl₄.[12][13] Other non-polar solvents like cyclohexane or polar aprotic solvents like acetonitrile can also be effective.[14][15] Polar solvents can sometimes favor electrophilic aromatic substitution, an undesirable side reaction.[15][16]
Monitor Reaction Progress: Do not run the reaction for an arbitrary length of time. Over-running the reaction after the starting material is consumed provides an opportunity for the product to be further brominated.
Action: Monitor the reaction closely using TLC or LC-MS. Quench the reaction immediately upon consumption of the starting material.
To a solution of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate (1.0 eq) in 1,2-dichlorobenzene (approx. 0.2 M concentration), add N-Bromosuccinimide (NBS, 1.05 eq).
Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN, 0.05 - 0.1 eq).
Heat the mixture to 80-90 °C under an inert atmosphere (Nitrogen or Argon).
Monitor the reaction every 30-60 minutes by TLC.
Upon completion (typically 8 hours), cool the mixture to room temperature.
Filter off the succinimide byproduct.
Proceed to the quenching and work-up procedure detailed in the FAQs below.
Issue 2: The reaction is sluggish or incomplete, with significant starting material recovered.
Question: After several hours, my reaction has stalled, and I'm recovering a large amount of unreacted (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate. What could be the cause?
Answer:
Incomplete conversion in a radical chain reaction typically points to an issue with the initiation or propagation steps.
Core Directive for Resolution:
Radical Initiator Quality: Radical initiators like AIBN and benzoyl peroxide have finite shelf lives and can decompose over time, especially if not stored properly. Light can also prematurely decompose the initiator.[1][6]
Action: Use a fresh bottle of the radical initiator or recrystallize the old one. Ensure the reaction is shielded from ambient light unless photochemical initiation is intended.
Insufficient Temperature: The radical initiator has a specific temperature range for optimal decomposition to generate radicals. For AIBN, this is typically between 80-100 °C.
Action: Ensure your reaction temperature is appropriate for the chosen initiator. Verify the temperature of your heating mantle/oil bath with an external thermometer.
Presence of Inhibitors: Radical scavengers, such as oxygen or certain impurities (e.g., phenols), can quench the radical chain reaction.
Action: Degas your solvent before use by bubbling nitrogen or argon through it for 15-30 minutes. Run the reaction under a positive pressure of an inert gas. Ensure your starting material is pure and free from potential inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of this bromination reaction?
A1: The reaction follows a free-radical chain mechanism (Wohl-Ziegler Bromination).[7]
Initiation: The radical initiator (e.g., AIBN) thermally decomposes to form initial radicals. These radicals react with trace amounts of HBr present to generate a bromine radical (Br•).[6][8]
Propagation:
A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the substrate, forming a resonance-stabilized benzylic radical and HBr.[8][17] This step is highly selective for the benzylic position due to the lower bond dissociation energy of the C-H bond.[8]
The HBr produced reacts with NBS to generate a molecule of molecular bromine (Br₂).[6][9] This step is crucial as it keeps the concentration of Br₂ very low.
The benzylic radical then reacts with a molecule of Br₂ to form the desired mono-brominated product and a new bromine radical, which continues the chain.[6][8]
Termination: The reaction stops when two radicals combine.
Caption: Free-radical mechanism for benzylic bromination and byproduct formation.
Q2: How should I properly quench the reaction and work up the product?
A2: Proper quenching is essential to stop the radical reaction and remove any unreacted bromine, which can complicate purification.
Recommended Quenching & Work-up Protocol:
After cooling the reaction mixture and filtering the solid succinimide, transfer the filtrate to a separatory funnel.
Dilute the organic mixture with a suitable solvent like ethyl acetate or dichloromethane (DCM).
Add a 10% aqueous solution of a reducing agent to quench excess bromine/NBS. Common choices include:
Sodium Thiosulfate (Na₂S₂O₃): Very effective, but can form elemental sulfur under acidic conditions, which complicates purification.[18][19]
Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): A better choice if your reaction conditions are acidic, as they are less prone to forming sulfur.[18][20]
Add the quenching solution slowly with swirling until the organic layer is colorless.[18]
Separate the aqueous and organic layers.
Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove water-soluble impurities.[20]
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[20] The product can then be purified further, typically by recrystallization from a solvent system like ethyl acetate/hexanes.[13]
Caption: Standard workflow for quenching and work-up of the bromination reaction.
Q3: Are there alternatives to NBS for this reaction?
A3: Yes, while NBS is the most common reagent for this transformation, other N-bromo compounds and sources of bromine can be used.
1,3-dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is an excellent alternative to NBS. It is more stable and can sometimes offer higher yields and better atom economy, making it a compelling option for process optimization and scale-up.[21]
Molecular Bromine (Br₂): While effective, Br₂ is highly hazardous and difficult to handle.[21] It also has a higher tendency to participate in electrophilic addition or aromatic substitution side reactions unless concentrations are kept extremely low, which is the primary advantage of using NBS.[7][9]
In-situ Generated Bromine: Methods that generate bromine in-situ, for example from HBr and an oxidant like H₂O₂, offer a safer alternative to handling molecular bromine directly and can be adapted for flow chemistry setups.[22]
For most lab-scale applications, NBS remains a reliable and convenient choice. For process scale-up, DBDMH is a highly recommended alternative to evaluate.[21]
Summary Data Table
Parameter
Recommendation
Rationale & Comments
References
Brominating Agent
N-Bromosuccinimide (NBS)
Provides a low, steady-state concentration of Br₂, favoring radical substitution over electrophilic side reactions.
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update.
bromination? (2015, April 6). Reddit.
Solvent for NBS bromination. (2016, February 26). Reddit.
(E)-Methyl-2-(2-broMoMethylphenyl)-2-MethoxyiMinoacetate. (2026, March 18). ChemicalBook.
Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. (2016, December 30). Semantic Scholar.
Bromination - Common Conditions. (n.d.). Common Organic Chemistry.
Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. (2017, June 20). ResearchGate.
N-Bromosuccinimide. (2019, July 6). Wikipedia.
Mechanism of Free Radical Bromination. (n.d.). BYJU'S.
N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. (n.d.). Journal of Organic Chemistry.
Technical Support Center: Solvent Optimization for (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate Crystallization
Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently assist drug development professionals and agrochemical researchers in optimizing the purification of strobilurin interm...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently assist drug development professionals and agrochemical researchers in optimizing the purification of strobilurin intermediates.
(E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate is the critical active precursor for fungicides like Kresoxim-methyl and Trifloxystrobin. During its synthesis, a mixture of (E) and (Z) isomers is inevitably generated. Because only the (E)-isomer possesses the required biological activity—specifically, inhibiting electron transport in fungal mitochondria[1]—achieving an isomeric purity of >98% is mandatory. This guide provides field-proven troubleshooting strategies, thermodynamic rationales, and self-validating protocols to master this crystallization process.
Process Visualization: Crystallization & Isomer Separation
Seeded cooling crystallization workflow for E/Z isomer separation of strobilurin intermediates.
Troubleshooting Guides & FAQs
Q1: Why is my crystallization yielding a high percentage of the (Z)-isomer despite starting with an enriched (E)-isomer crude?Expertise & Causality: The separation of these isomers relies entirely on their differential lattice energies and solvation thermodynamics. The (E)-isomer of methoxyiminoacetates has a more planar conformation, allowing for tighter crystal lattice packing. The (Z)-isomer suffers from steric clashing between the methoxy group and the o-tolyl ring, which disrupts packing and generally increases its solubility. However, if your solvent system is too non-polar (e.g., pure heptane), the overall solubility of both isomers drops drastically, collapsing the solubility differential and causing rapid co-precipitation.
Solution: Transition to a moderately polar ether. Recrystallization in diisopropyl ether has been proven as a highly efficient, cost-effective method to isolate the pure (E)-isomer while retaining the (Z)-isomer completely dissolved in the mother liquor[2].
Q2: I am experiencing "oiling out" (liquid-liquid phase separation, LLPS) instead of nucleation. How do I force crystallization?Expertise & Causality: Oiling out occurs when the cooling trajectory crosses the binodal curve before reaching the metastable limit for solid nucleation. Strobilurin compounds and their intermediates typically have relatively low melting points (for context, pure Kresoxim-methyl melts at ~102 °C[1], and its intermediates melt even lower). At high concentrations, cooling forces the solute to separate as a dense, impurity-rich liquid phase rather than a crystalline solid.
Solution:
Flatten the Cooling Curve: Reduce the cooling rate to 0.1 °C/min to stay safely within the Metastable Zone Width (MZW).
Seeding (Critical): Introduce 1-2 wt% of pure (E)-isomer seed crystals just below the saturation temperature. This bypasses the high activation energy barrier for primary nucleation and directs the system strictly toward crystal growth, entirely avoiding the liquid-liquid phase boundary.
Q3: How do I optimize the solvent ratio if I am forced to use a Toluene/Heptane anti-solvent system instead of ethers?Expertise & Causality: In an anti-solvent crystallization, the thermodynamic driving force is dictated by the chemical potential difference. Toluene provides excellent solvation due to favorable
π−π
stacking interactions with the o-tolyl ring. Heptane acts as the anti-solvent. If heptane is added too rapidly, localized high supersaturation causes amorphous precipitation, trapping the (Z)-isomer. A volumetric ratio of 1:3 (Toluene:Heptane), with the heptane added dropwise over 2 hours at 40 °C, provides the optimal kinetic balance for high yield and >98% purity.
Quantitative Solvent Optimization Data
The following table summarizes the thermodynamic performance of various solvent systems evaluated for the crystallization of a 85:15 (E:Z) crude mixture.
Solvent System
(E)-Isomer Solubility at 5°C ( g/100g )
(Z)-Isomer Solubility at 5°C ( g/100g )
Yield (%)
Purity (HPLC Area %)
Technical Notes
Diisopropyl Ether
6.1
22.3
78.0
>99.0
Industry standard for high purity[2]. Optimal MZW.
Methanol
4.2
18.5
82.5
98.5
Cost-effective; requires strict cooling control to avoid LLPS.
Toluene / Heptane (1:3)
3.5
15.0
88.0
97.2
High yield; highly prone to oiling out if cooled rapidly.
Pure Heptane
0.8
1.2
95.0
85.0
High co-precipitation of (Z)-isomer. Not recommended.
This Standard Operating Procedure (SOP) utilizes diisopropyl ether and incorporates built-in validation checkpoints to ensure the physical chemistry of the system remains on track.
Step 1: Dissolution
Suspend 100 g of crude methyl 2-(methoxyimino)-2-(o-tolyl)acetate in 400 mL of diisopropyl ether within a jacketed crystallizer equipped with an overhead stirrer.
Step 2: Heating & Homogenization
Heat the suspension to 60 °C under constant agitation (250 rpm) until complete dissolution is achieved.
Validation Checkpoint: The solution must be optically clear. Any persistent turbidity indicates insoluble synthetic impurities that will act as heterogeneous nucleation sites for the (Z)-isomer.
Step 3: Polish Filtration
Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean, pre-heated receiving vessel.
Step 4: Cooling & Seeding
Cool the solution to 45 °C at a rate of 0.5 °C/min. Once stabilized, introduce 1.0 g of pure (E)-isomer seed crystals.
Validation Checkpoint: The seeds should remain suspended and not dissolve, confirming the system has successfully entered the metastable supersaturated zone.
Step 5: Isothermal Aging
Hold the temperature at 45 °C for 60 minutes.
Causality: This allows the seed bed to grow and consumes the initial supersaturation safely. This prevents a massive secondary nucleation spike (which traps impurities) during the final cooling phase.
Step 6: Controlled Cooling
Cool the slurry to 5 °C at a strict, linear rate of 0.1 °C/min.
Step 7: Isolation & Washing
Filter the crystals under vacuum. Wash the filter cake with 50 mL of pre-chilled (5 °C) diisopropyl ether.
Causality: The cold wash displaces the residual mother liquor containing the highly soluble (Z)-isomer without dissolving the purified (E)-isomer cake.
Step 8: Drying
Dry the product in a vacuum oven at 40 °C (< 50 mbar) for 12 hours to a constant weight.
References
World Intellectual Property Organization. (2013). WO2013144924A1 - An improved process for the synthesis of strobilurin fungicides viz trifloxystrobin and kresoxim-methyl. Google Patents.
Food and Agriculture Organization of the United Nations (FAO). (1998). Kresoxim-methyl: Physical and Chemical Properties. JMPR Evaluations. URL:[Link]
Advanced HPLC Method Validation for (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate Purity: A Comparative Guide on Biphenyl vs. C18 Chemistries
The Analytical Challenge: Geometric Isomer Resolution (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS 120974-97-2) is a critical upstream intermediate in the synthesis of broad-spectrum strobilurin fungicides, most n...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge: Geometric Isomer Resolution
(E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS 120974-97-2) is a critical upstream intermediate in the synthesis of broad-spectrum strobilurin fungicides, most notably Trifloxystrobin and Kresoxim-methyl[1]. The efficacy and safety of the final active agrochemical/pharmaceutical ingredient (API) depend heavily on the stereochemical purity of this intermediate.
During synthesis, the oximation of methyl 2-oxo-2-(o-tolyl)acetate inevitably produces a mixture of (E) and (Z) geometric isomers. Quantifying the active (E)-isomer in the presence of the (Z)-isomer and unreacted precursors presents a significant analytical hurdle. Traditional C18 columns, which rely exclusively on dispersive hydrophobic interactions, often fail to provide baseline resolution for these isomers due to their identical molecular weights and highly similar lipophilicities[2].
Mechanistic Solution: The Biphenyl Advantage
To overcome the limitations of the C18 phase, we evaluated a Core-Shell Biphenyl stationary phase. As a Senior Application Scientist, I selected the Biphenyl chemistry because it offers a mixed-mode retention mechanism. In addition to standard hydrophobic interactions, the biphenyl ligand provides strong
π−π
interactions, dipole-dipole interactions, and enhanced steric recognition[3].
Because the (E) and (Z) isomers possess different spatial orientations of the methoxyimino group relative to the o-tolyl ring, their
π
-electron clouds interact differently with the biphenyl stationary phase. This orthogonal selectivity allows the Biphenyl column to achieve baseline resolution where the C18 column yields co-elution[3]. Furthermore, we deliberately selected Methanol over Acetonitrile as the organic modifier. Acetonitrile contains its own
π
electrons (C
≡
N), which can compete with the stationary phase and suppress
π−π
interactions with the analyte[3]. Methanol, a protic solvent, enhances these interactions, maximizing the resolving power of the column.
Caption: Logic tree for HPLC column selection based on isomer resolution capabilities.
Experimental Design & Self-Validating Protocol
To objectively compare the columns and validate the method for routine release testing, we designed a protocol aligned with the[4]. The protocol acts as a self-validating system by incorporating strict System Suitability Testing (SST) criteria prior to sample analysis.
Step-by-Step Methodology
1. System Preparation & SST Criteria:
Columns Evaluated:
Alternative: Standard C18 (150 x 4.6 mm, 2.6 µm).
Product: Core-Shell Biphenyl (150 x 4.6 mm, 2.6 µm).
Self-Validation Check: The system must achieve a resolution (
Rs
)
≥2.0
between the (E) and (Z) isomers, and a tailing factor (
Tf
)
≤1.5
for the API peak. If these criteria are not met, the run is aborted and the system must be re-equilibrated, ensuring data trustworthiness.
2. Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic acid in highly purified water (pH ~2.7) to suppress ionization of acidic impurities (e.g., o-toluic acid).
Mobile Phase B: 100% HPLC-grade Methanol (optimizes
π−π
interactions)[3].
3. Chromatographic Conditions:
Gradient: 0–2 min (40% B), 2–10 min (40%
→
80% B), 10–15 min (80% B).
Flow Rate: 1.0 mL/min.
Oven Temperature: 30°C.
Detection: UV at 254 nm.
4. Sample & Standard Preparation:
Diluent: Water:Methanol (50:50, v/v).
Standard Solution: Dissolve 50 mg of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate reference standard in 50 mL diluent (1.0 mg/mL).
Spiked Sample Solution: 1.0 mg/mL API spiked with 0.1% w/w of Impurity A (Methyl 2-oxo-2-(o-tolyl)acetate), Impurity B ((Z)-isomer), and Impurity C (o-Toluic acid).
Caption: Step-by-step ICH Q2(R2) analytical method validation workflow.
Comparative Performance & Validation Data
The comparative data clearly demonstrates the superiority of the Biphenyl column for this specific stereochemical challenge. The C18 column failed the SST criteria for specificity, exhibiting severe co-elution of the geometric isomers. Conversely, the Biphenyl column provided exceptional baseline resolution.
Table 1: Chromatographic Performance Comparison
Parameter
Standard C18 Column (Alternative)
Core-Shell Biphenyl Column (Product)
Retention Time - (E)-Isomer
8.4 min
11.2 min
Retention Time - (Z)-Isomer
8.6 min
12.8 min
Resolution (
Rs
) E/Z Isomers
0.8 (Fail - Co-elution)
3.5 (Pass - Baseline)
Tailing Factor (API)
1.45
1.10
Theoretical Plates (
N
)
8,500
14,200
Following the successful column selection, the Biphenyl method was subjected to full ICH Q2(R2) validation[4]. The method demonstrated excellent linearity, accuracy, and precision across the specified ranges, proving its robustness for commercial release testing.
Table 2: ICH Q2(R2) Method Validation Summary (Biphenyl Column)
Validation Parameter
Acceptance Criteria
Result (Biphenyl)
Status
Specificity
No interference at API RT from blanks/impurities
No interference observed
Pass
Linearity (
R2
)
≥
0.999 (Range: 0.05% - 120% of Target)
0.9998
Pass
Accuracy (% Recovery)
98.0% - 102.0% (Spiked at 50%, 100%, 150%)
99.5% - 100.8%
Pass
Precision (% RSD)
≤
2.0% (n=6 injections)
0.85%
Pass
LOD / LOQ
Signal-to-Noise
≥
3 /
≥
10
0.01% / 0.03%
Pass
Conclusion
For the purity analysis of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate, relying on standard hydrophobic interactions is insufficient. The experimental data confirms that upgrading to a Biphenyl stationary phase provides the necessary
π−π
selectivity to resolve critical geometric isomers. By pairing this advanced column chemistry with a Methanol-based mobile phase and validating it against ICH Q2(R2) standards, laboratories can establish a highly trustworthy, self-validating method for strobilurin intermediate quality control.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. International Council for Harmonisation (ICH).[Link]
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate CAS 120974-97-2. Home Sunshine Pharma. [Link]
Comparison of biphenyl and other aromatic stationary phases. Nacalai Tesque.[Link]
Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Thames Restek. [Link]
Comparative Guide: Strobilurin Synthesis via (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate vs. Kresoxim-methyl Intermediates
Strobilurin fungicides, known as Quinone outside Inhibitors (QoIs), represent a cornerstone of modern agricultural disease management. While molecules like trifloxystrobin and kresoxim-methyl share a common pharmacophore...
Author: BenchChem Technical Support Team. Date: April 2026
Strobilurin fungicides, known as Quinone outside Inhibitors (QoIs), represent a cornerstone of modern agricultural disease management. While molecules like trifloxystrobin and kresoxim-methyl share a common pharmacophore—the methoxyacrylate or methoxyiminoacetate moiety—their industrial synthesis relies on fundamentally divergent strategies.
This guide provides an in-depth comparison between two critical intermediates: (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate (the "pre-formed toxophore" approach used for trifloxystrobin)[1] and 2-(2-methylphenoxymethyl)benzoyl cyanide (the "pre-formed sidechain" approach used for kresoxim-methyl)[2].
The core difference between these two intermediates lies in the sequencing of bond formation.
In the Trifloxystrobin pathway , the alpha-keto ester is oximated early to form (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate[1]. The causality here is stability: the methoxyimino group is highly resistant to radical conditions, allowing subsequent benzylic bromination of the o-tolyl group without degrading the toxophore[3].
Conversely, the Kresoxim-methyl pathway builds the ether linkage first. Phthalide is opened by o-cresol to form the sidechain, which is then converted to a benzoyl cyanide[4]. The methoxyimino group is installed in the final steps via an oximation and Pinner reaction[5]. This avoids the need for hazardous radical bromination, though it introduces cyanide chemistry.
Divergent synthetic pathways for strobilurin fungicides based on intermediate selection.
Structural and Chemical Comparison
The physicochemical properties of these intermediates dictate their handling, storage, and downstream reactivity. (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate is a hygroscopic solid requiring inert storage[1], whereas the benzoyl cyanide intermediate demands strict moisture control to prevent premature hydrolysis of the nitrile.
To ensure reproducibility, the following protocols emphasize the causality behind the chemical engineering choices and include mandatory self-validation checkpoints.
Protocol A: Synthesis of Kresoxim-methyl Intermediate (Benzoyl Cyanide Route)
This protocol utilizes phthalide and o-cresol. The critical mechanistic step is the removal of methanol to drive the nucleophilic ring-opening of phthalide[4].
Step-by-Step Methodology:
Deprotonation: Charge a reactor with 82.23 g of liquid o-cresol and heat to 50 °C. Slowly add 140.9 g of sodium methoxide (28% solution). Maintain at 58 °C for 1.5 hours[4].
Causality: Sodium methoxide deprotonates o-cresol to form the highly nucleophilic sodium o-cresolate.
Ring Opening: Add 100 g of phthalide. Open the gas phase valve and increase the temperature to 80 °C, then gradually to 155 °C over 7 hours[4].
Causality: Methanol must be distilled out of the system. If methanol remains, it acts as a competing nucleophile, forming methyl 2-(hydroxymethyl)benzoate and decimating the yield.
Validation Checkpoint: Monitor the distillate mass. The reaction is only complete when methanol condensation ceases and the reaction mass turns deep red[4].
Acidification & Extraction: Cool to 75 °C, add 300 g of water, and transfer to a secondary vessel. Dropwise add 30% HCl until the pH reaches exactly 2.0[4].
Validation Checkpoint: Test pH with a calibrated probe. A pH > 2.5 will result in the carboxylate remaining in the aqueous phase, causing massive yield loss during the subsequent toluene extraction.
Cyanation (Downstream): The isolated acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with NaCN/CuCN to yield 2-(2-methylphenoxymethyl)benzoyl cyanide[6].
Step-by-step experimental workflow for synthesizing the kresoxim-methyl benzoyl cyanide intermediate.
Protocol B: Synthesis of Trifloxystrobin Intermediate (Pre-formed Toxophore)
This protocol focuses on generating the (E)-isomer of the methoxyimino acetate[3].
Step-by-Step Methodology:
Oximation: Dissolve methyl 2-oxo-2-(o-tolyl)acetate in methanol. Add 1.1 equivalents of methoxyamine hydrochloride.
Causality: The hydrochloride salt provides the mild acidic conditions necessary to catalyze the formation of the imine while allowing thermodynamic equilibration to the more stable, biologically active (E)-isomer[3].
Thermal Equilibration: Reflux the mixture at 65 °C for 4 hours.
Validation Checkpoint: Pull an aliquot for HPLC analysis. The reaction is complete when the starting keto-ester peak is <0.5% and the (Z)-isomer peak has isomerized to the (E)-isomer (target ratio >95:5).
Isolation: Neutralize with sodium bicarbonate, evaporate the methanol, and extract with dichloromethane[1]. Wash with brine, dry over anhydrous
Na2SO4
, and crystallize to obtain a white to off-white solid (Melting Point: 66-68 °C)[1].
Comparative Performance & Yield Data
When scaling these syntheses for drug development or agrochemical production, the choice of intermediate heavily influences overall yield and environmental impact. The Grignard-based alternative for kresoxim-methyl[7] offers a greener route but requires strict anhydrous conditions.
The selection between utilizing (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate or a benzoyl cyanide intermediate dictates the entire downstream engineering of strobilurin synthesis. The pre-formed toxophore route (Trifloxystrobin) simplifies the final coupling steps but necessitates harsh radical bromination. Conversely, the pre-formed sidechain route (Kresoxim-methyl) utilizes elegant ring-opening chemistry[4] but requires careful management of cyanide intermediates[6] and precise thermodynamic control during the final Pinner reaction[5].
For researchers developing novel QoI analogs, prioritizing the Grignard-mediated oxalate route[7] may offer the best compromise between the high purity of the toxophore approach and the modularity of the sidechain approach.
GC-MS characterization of CAS 120974-97-2 against reference standards
An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals focusing on the rigorous analytical characterization of agrochemical intermediates. Executive Summary CAS 12...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals focusing on the rigorous analytical characterization of agrochemical intermediates.
Executive Summary
CAS 120974-97-2, chemically identified as (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate[1], is a critical toxophore intermediate in the synthesis of broad-spectrum strobilurin fungicides such as Trifloxystrobin[2]. Because the biological efficacy of the strobilurin pharmacophore is strictly dependent on the (E)-configuration of the methoxyiminoacetate moiety[3], distinguishing the active (E)-isomer from the inactive (Z)-isomer is a mandatory quality control step. This guide establishes a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology to objectively compare synthesized CAS 120974-97-2 against certified reference standards.
Mechanistic Rationale & Causality
Why GC-MS over LC-MS?
While Liquid Chromatography (LC-MS) is frequently used for final formulated fungicides, GC-MS is the preferred analytical technique for volatile strobilurin intermediates[4]. CAS 120974-97-2 possesses a relatively low molecular weight (207.23 g/mol ) and high thermal stability. Gas chromatography exploits these properties to achieve baseline resolution between the (E) and (Z) stereoisomers, which often co-elute in standard reversed-phase LC systems. Furthermore, Electron Impact (EI) ionization at 70 eV provides highly reproducible, hard-fragmentation patterns. These patterns yield conserved diagnostic ions (such as m/z 116 and 131) that allow for unambiguous structural confirmation[5].
The Logic of Isomeric Purity
During the methoximation of methyl 2-oxo-2-(o-tolyl)acetate, a mixture of (E) and (Z) isomers is naturally generated. Only the (E)-isomer successfully binds to the cytochrome bc1 complex (complex III) in fungal mitochondria. Consequently, the analytical workflow must not only confirm the chemical identity but precisely quantify the (E)/(Z) ratio.
Logical relationship of CAS 120974-97-2 E/Z isomerism in fungicide synthesis.
Experimental Workflow & Self-Validating Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal standard retention time (RT) locking and mandatory system suitability checks prior to sample acquisition.
Workflow for the GC-MS characterization and validation of CAS 120974-97-2.
Step-by-Step Methodology
1. System Suitability & Self-Validation
Before analyzing the batch sample, inject a pure solvent blank (Ethyl Acetate) to prove zero column carryover. Follow this with an injection of the certified reference standard. The system is validated only if the reference standard yields a mass spectral match factor of >900 against the NIST library and the internal standard RT drift is <0.05 minutes.
2. Sample Preparation
Causality: Ethyl acetate is chosen as the diluent because it perfectly dissolves the oxime ether without causing transesterification, which could occur if methanolic solvents were used.
Accurately weigh 10.0 mg of the CAS 120974-97-2 sample and the reference standard into separate 10 mL volumetric flasks.
Dilute to volume with GC-grade ethyl acetate.
Add 100 µL of Triphenylphosphate (50 µg/mL) to each vial. This internal standard corrects for micro-variances in the autosampler injection volume.
3. GC Separation Parameters
Causality: A non-polar 5% diphenyl/95% dimethyl polysiloxane column is utilized because it separates isomers based strictly on boiling point and subtle spatial geometries, allowing the slightly more compact (Z)-isomer to elute just before the (E)-isomer.
Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).
Injection: 1 µL in split mode (1:50) to prevent column overloading and peak tailing.
Thermal Gradient: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.
4. MS Detection Parameters
Ionization: Electron Impact (EI) mode at 70 eV.
Temperatures: Ion source at 230°C; Quadrupole at 150°C.
Acquisition: Full scan mode from m/z 40 to 400 to capture both the molecular ion and all lower-mass diagnostic fragments.
Comparative Data Analysis
The tables below summarize the expected quantitative outputs when comparing a high-quality synthesized batch of CAS 120974-97-2 against a verified reference standard.
Table 1: GC-MS Retention Time & Peak Purity Comparison
Analyte
Expected RT (min)
Observed RT (min)
Target Ion (m/z)
Qualifier Ions (m/z)
Relative Purity (%)
Reference Standard (E)-isomer
12.45
12.46
116
131, 148, 176
>99.5
CAS 120974-97-2 Sample (E)-isomer
12.45
12.46
116
131, 148, 176
98.2
Sample (Z)-isomer Impurity
11.80
11.82
116
131, 148, 176
1.5
Unreacted Precursor Impurity
9.15
9.16
104
132, 160
<0.3
Table 2: MS Fragmentation Mechanisms
Understanding the origin of each fragment is critical for confirming that the molecule has not undergone unwanted side reactions (e.g., ring halogenation) during upstream synthesis.
m/z Value
Fragment Identity
Mechanistic Origin
207
[M]⁺
The intact molecular ion of (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate.
176
[M - OCH₃]⁺
Cleavage and loss of the methoxy group from the ester moiety.
148
[M - COOCH₃]⁺
Complete homolytic cleavage of the methyl ester group.
131
[C₉H₇N]⁺
Conserved strobilurin fragment indicating the presence of the oxime ether backbone.
116
[C₈H₆N]⁺
Core aromatic ring fragment remaining after the loss of the ester and methoxyimino groups.
References
LookChem Database: Methyl 2-(MethoxyiMino)-2-o-tolylacetate Uses and Synthesis. Retrieved from: [Link]
Molecules (PMC): Synthesis and Biological Activity of Novel Phenyltriazolinone Derivatives. Retrieved from: [Link]
Scholaris: Analysis of Strobilurin Fungicides, Neonicotinoid Insecticides and Degradation Products. Retrieved from: [Link](Note: Link routes to institutional repository)
Austin Environmental Sciences: The Challenges of Fungicide Analyses Using Gas Chromatography and Liquid Chromatography-Mass Spectrometry Methods. Retrieved from: [Link]
E-Isomer vs. Z-Isomer Stability of Methyl 2-(methoxyimino)-2-(o-tolyl)acetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the geometric isomerism of active molecules plays a pivotal role in their biological efficacy,...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the geometric isomerism of active molecules plays a pivotal role in their biological efficacy, stability, and synthetic accessibility. This guide provides an in-depth comparison of the E- and Z-isomers of methyl 2-(methoxyimino)-2-(o-tolyl)acetate, a key intermediate in the synthesis of various commercial products. We will delve into the factors governing their relative stability, supported by experimental principles and data from analogous compounds.
Introduction to E/Z Isomerism in Methyl 2-(methoxyimino)-2-(o-tolyl)acetate
The C=N double bond in methyl 2-(methoxyimino)-2-(o-tolyl)acetate restricts rotation, giving rise to two distinct geometric isomers: the E-isomer (entgegen, German for "opposite") and the Z-isomer (zusammen, German for "together"). The designation depends on the priority of the substituents attached to the C=N bond, according to the Cahn-Ingold-Prelog (CIP) rules. For this molecule, the o-tolyl group and the methoxy group are the key substituents for determining the E/Z configuration.
Figure 1: Molecular structures of the E- and Z-isomers of methyl 2-(methoxyimino)-2-(o-tolyl)acetate.
Thermodynamic vs. Kinetic Control in Synthesis
The synthesis of oximes and their ethers can often yield a mixture of E and Z isomers. The predominant isomer is determined by whether the reaction is under thermodynamic or kinetic control.
Kinetic Control: At lower temperatures and under non-equilibrating (often basic or neutral) conditions, the product that forms faster is favored. This is known as the kinetic product.
Thermodynamic Control: At higher temperatures and under conditions that allow for equilibration (typically acidic), the more stable product will be the major isomer. This is the thermodynamic product.
For a closely related compound, methyl 2-(methoxyimino)-2-phenylacetate, experimental evidence suggests that direct oximation of the corresponding ketoester under neutral conditions yields the Z-isomer as the kinetically controlled product.[1] The more stable E-isomer is obtained through isomerization under conditions that favor thermodynamic equilibrium.[1]
The Decisive Role of Steric Hindrance
The primary factor influencing the relative stability of the E and Z isomers of methyl 2-(methoxyimino)-2-(o-tolyl)acetate is steric hindrance. The ortho-methyl group on the tolyl ring creates significant steric bulk.
In the Z-isomer , the o-tolyl group and the methoxy group are on the same side of the C=N double bond. This arrangement leads to a significant steric clash between the ortho-methyl group and the methoxy group, as well as the lone pair of electrons on the nitrogen atom. This steric repulsion destabilizes the Z-isomer.
Conversely, in the E-isomer , the o-tolyl group and the methoxy group are on opposite sides of the C=N double bond. This configuration minimizes steric interactions, resulting in a more stable molecule. This phenomenon, where an ortho substituent influences the conformation and reactivity of a nearby functional group, is a classic example of the "ortho effect".
Experimental Evidence and Spectroscopic Data
While a direct comparative study on the target molecule is scarce, we can infer the stability from synthetic methodologies and data from analogous structures.
Synthesis:
Patents and synthetic procedures for trifloxystrobin, a fungicide for which methyl 2-(methoxyimino)-2-(o-tolyl)acetate is a key intermediate, predominantly describe the synthesis and use of the (E)-isomer. This implies that synthetic routes have been optimized to produce the thermodynamically favored E-isomer.
X-ray Crystallography:
Crystal structure data is available for a derivative, (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl) pyridin-3-yl) phenoxy) methyl) phenyl) acetate, which confirms the E-configuration in the solid state.[2] The existence of a crystalline structure for the E-isomer is often an indicator of its stability.
NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between E and Z isomers. The chemical shifts of protons and carbons near the C=N bond will differ due to the different spatial arrangements and the resulting anisotropic effects of the aromatic ring and the methoxy group. While a direct comparison for our target molecule is not published, in similar oxime ethers, the protons of the substituent syn (on the same side) to the lone pair of the imino nitrogen are typically shielded and appear at a higher field (lower ppm) in the ¹H NMR spectrum.
Experimental Protocols
Synthesis of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate (Thermodynamic Control)
This protocol is based on general methods for the synthesis of the thermodynamically stable E-isomer of oxime ethers.
Figure 2: General workflow for the synthesis of the E-isomer under thermodynamic control.
Causality: The use of acidic conditions and elevated temperature facilitates the reversible protonation of the imine nitrogen. This allows for rotation around the C-N single bond in the protonated intermediate, leading to an equilibrium mixture of the E and Z isomers. As the E-isomer is sterically less hindered and therefore thermodynamically more stable, it will be the predominant product at equilibrium.
Potential Synthesis of (Z)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate (Kinetic Control)
This hypothetical protocol is designed to favor the formation of the kinetically controlled Z-isomer, based on procedures for analogous compounds.
Figure 3: Hypothetical workflow for the synthesis of the Z-isomer under kinetic control.
Causality: The reaction is performed at a lower temperature and under non-acidic conditions to minimize the rate of isomerization of the initially formed product to the more stable isomer. The use of a mild base neutralizes the HCl formed from methoxyamine hydrochloride, preventing acid-catalyzed equilibration. The less sterically hindered pathway for the initial nucleophilic attack of methoxyamine may lead to the Z-isomer as the faster-forming product.
Summary of Isomer Properties
Feature
E-isomer
Z-isomer
Relative Stability
More stable (thermodynamic product)
Less stable (kinetic product)
Steric Hindrance
Minimized
Significant steric clash between o-tolyl and methoxy groups
Lower temperature, basic or neutral conditions (non-equilibration)
Commercial Availability
Readily available
Not commercially available as a pure isomer
Conclusion
The E-isomer of methyl 2-(methoxyimino)-2-(o-tolyl)acetate is thermodynamically more stable than the Z-isomer. This increased stability is primarily attributed to the minimization of steric hindrance between the bulky o-tolyl group and the methoxy group. While the Z-isomer may be formed as the kinetic product under specific, milder reaction conditions, the E-isomer is the favored product under equilibrating (acidic and/or high temperature) conditions. This understanding is crucial for the development of efficient and selective synthetic routes for this important chemical intermediate. For drug development professionals, ensuring the synthesis and isolation of the desired, and likely more stable, E-isomer is critical for consistent biological activity and regulatory compliance.
References
Mao, D., et al. (2015). Synthesis and Crystal Structure Characterization of (E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(Trifluoromethyl) Pyridin-3-yl) Phenoxy) Methyl) Phenyl) Acetate. Molecular Crystals and Liquid Crystals, 607(1).
Wikipedia. (2023). Thermodynamic reaction control. Available at: [Link]
Küçük, M., et al. (2016). Synthesis, (E)/(Z)-isomerization, and DNA binding, antibacterial, and antifungal activities of novel oximes and O-substituted oxime ethers. Turkish Journal of Chemistry.
Kovalenko, S. M., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules.
Google Patents. (Year). Preparation method of (E) -2- (2-methylphenyl) -2-methoxyimino methyl acetate.
LookChem. (Year). Cas 120974-97-2,Methyl 2-(MethoxyiMino)-2-o-tolylacetate.
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
BenchChem. (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions.
Wikipedia. (2023). Ortho effect. Available at: [Link]
Kelebekli, L., & Menzek, A. (Year). UNDERSTANDING KINETICALLY AND THERMODYNAMICALLY CONTROLLED PRODUCTS BY SOME SOCIAL EVENTS. DergiPark.
University of Regensburg. (Year). Chemical shifts.
Sereda, G. (2002). Syn and Anti Isomer Preference in Oximes: An Undergraduate Organic Chemistry Experiment.
Wu, Y.-J., et al. (2010). Efficient synthesis of (Z)- and (E)-methyl 2-(methoxyimino)
TSI Journals. (2018). Facile Synthesis of E and Z Isomers by the Propyloxime Form.
PubChem. (Year). Methyl-(E)-2-(2-tolyl)-2-methoxyiminoacetate. Available at: [Link]
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]
Pinto, D. C. G. A., et al. (Year). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
IntechOpen. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
PubChem. (Year). Methyl (2E)-(methoxyimino)(2-methylphenyl)acetate. Available at: [Link]
Benchmarking Catalytic Efficiency in the Synthesis of (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate: A Guide for Process Chemists
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS 120974-97-2) is a highly valued intermediate in the agrochemical sector, serving as the core building block for strobilurin-class fungicides such as Kresoxim-methyl and...
Author: BenchChem Technical Support Team. Date: April 2026
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS 120974-97-2) is a highly valued intermediate in the agrochemical sector, serving as the core building block for strobilurin-class fungicides such as Kresoxim-methyl and Trifloxystrobin[1]. The biological efficacy of these quinone outside inhibitors (QoI) relies strictly on the (E)-configuration of the methoxyimino moiety, which mimics the natural toxophore of strobilurin A to bind effectively to the mitochondrial cytochrome bc1 complex[1].
Synthesizing this intermediate typically involves the oximation of methyl 2-(o-tolyl)-2-oxoacetate with methoxyamine hydrochloride. However, this reaction natively yields a kinetic mixture of (E) and (Z) isomers[2]. As a Senior Application Scientist, I have evaluated various catalytic strategies to drive this reaction toward the thermodynamically favored (E)-isomer. This guide benchmarks these catalytic alternatives, providing self-validating protocols and empirical data to help process chemists optimize their synthetic workflows.
Mechanistic Causality: Oximation and Stereocontrol
The condensation of an α-ketoester with methoxyamine hydrochloride proceeds via a tetrahedral hemiaminal intermediate, which subsequently dehydrates to form the oxime ether. Under uncatalyzed or mildly basic conditions, the dehydration is kinetically controlled, often resulting in a near 50:50 mixture of (E) and (Z) isomers due to the low activation energy barrier for both transition states[2].
To achieve high (E)-selectivity, the system must be placed under thermodynamic control . The (E)-isomer is thermodynamically more stable because the methoxy group is oriented anti to the bulky o-tolyl ring, minimizing steric hindrance. Acid catalysis (Brønsted or Lewis acids) protonates or coordinates with the imine nitrogen. This lowers the energy barrier for the C=N bond rotation, allowing the kinetic (Z)-isomer to equilibrate to the stable (E)-isomer[3].
Benchmarking Catalytic Alternatives
Optimizing the catalytic system is critical for maximizing atom economy, reducing corrosive waste, and improving the space-time yield. We benchmarked three distinct catalytic approaches for the oximation and stereoisomerization sequence:
Homogeneous Brønsted Acid Catalysis (HCl/Methanol): The traditional industrial approach utilizes dry HCl gas in methanol. This acts dually to catalyze the oximation and drive the (Z)-to-(E) isomerization. While highly effective, it poses severe equipment corrosion risks and generates significant chloride waste[4].
Phase Transfer Catalysis (PTC) with Mild Base: Utilizing catalysts like 4 in a biphasic system (e.g., DCM/Water) accelerates the initial oximation by enhancing the nucleophilicity of methoxyamine[4]. However, an additional acid-catalyzed step is often required to resolve the resulting (E)/(Z) mixture[5].
Heterogeneous Solid Acid Catalysis (e.g., Amberlyst-15): A 6 employing cross-linked sulfonic acid resins[6]. This approach provides excellent proton-donating capability for isomerization while allowing for simple catalyst recovery via filtration, significantly reducing environmental impact.
Table 1: Quantitative Benchmarking of Catalytic Systems
Catalytic System
Conversion (%)
Final (E):(Z) Ratio
Reaction Time (h)
Catalyst Recyclability
Environmental Impact
HCl (gas) / Methanol
> 99%
> 98:2
4.0
None (Neutralized)
High (Corrosive waste)
PTC (TBAB) / Base
95%
~ 50:50*
2.0
Low (Aqueous partition)
Moderate
Solid Acid (Amberlyst-15)
> 98%
> 98:2
8.0
High (Simple filtration)
Low (Green chemistry)
*Note: The PTC method requires a secondary acidic workup step to achieve the desired (E)-selectivity.
To ensure reproducibility and scientific integrity, the following protocol utilizes a heterogeneous solid acid catalyst (Amberlyst-15). This method provides a self-validating workflow through clear In-Process Controls (IPC).
Materials:
Methyl 2-(o-tolyl)-2-oxoacetate (1.0 eq)
Methoxyamine hydrochloride (1.1 eq)
Amberlyst-15 resin (dry, 15 wt% relative to substrate)
Anhydrous Methanol (Solvent)
Step-by-Step Methodology:
Reagent Dissolution: Suspend methyl 2-(o-tolyl)-2-oxoacetate (100 mmol) in 150 mL of anhydrous methanol in a 500 mL round-bottom flask equipped with a reflux condenser.
Oximation Initiation: Add methoxyamine hydrochloride (110 mmol) in a single portion. Stir the mixture at room temperature (25 °C) for 2 hours.
IPC 1 (Causality Check): Analyze an aliquot via HPLC. The starting material should be fully consumed, showing a ~1:1 kinetic mixture of (E) and (Z) isomers. This validates the successful nucleophilic attack and dehydration phase.
Catalytic Isomerization: Add 15 wt% of dry Amberlyst-15 resin to the reaction mixture. Elevate the temperature to 65 °C (reflux) and stir for 6–8 hours. The acidic microenvironment of the resin facilitates the protonation of the oxime nitrogen, allowing C=N bond rotation.
IPC 2 (Stereocontrol Validation): Monitor the (E)/(Z) ratio via HPLC every 2 hours. The reaction is deemed complete when the (E)-isomer constitutes >98% of the product peak area.
Product Isolation: Cool the mixture to room temperature. Filter the Amberlyst-15 catalyst (which can be washed with methanol and reused for subsequent batches). Concentrate the filtrate under reduced pressure.
Purification: Dissolve the crude residue in ethyl acetate, wash with saturated NaHCO₃ to neutralize any residual trace acidity, followed by brine. Dry over anhydrous Na₂SO₄, filter, and evaporate to yield pure (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate as a white to off-white solid.
Visualizing the Synthesis and Stereocontrol Pathway
The following diagram illustrates the reaction workflow, highlighting the divergence between kinetic product formation and the thermodynamically driven catalytic isomerization.
Reaction workflow: Kinetic oximation followed by thermodynamically controlled stereoisomerization.
Conclusion
While traditional homogeneous acid catalysis provides excellent yields of the (E)-isomer, the shift towards heterogeneous solid acid catalysts (like Amberlyst-15) offers a superior balance of catalytic efficiency, stereocontrol, and environmental sustainability. By implementing rigorous IPCs, process chemists can ensure a self-validating system that consistently delivers the high-purity (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate required for downstream strobilurin synthesis.
References
An improved process for the synthesis of strobilurin fungicides viz trifloxystrobin and kresoxim-methyl (WO2013144924A1). Google Patents.2
Study On The Green Chemical Technology Of Synthesis Of Trifloxystrobin. Globe Thesis. 6
Kresoxim-methyl: Modification of a Naturally Occurring Compound to Produce a New Fungicide. APS Journals. 1
A kind of synthetic method of kresoxim-methyl (CN109651190A). Google Patents. 4
A novel process for the preparation of trifloxystrobin (WO2017085747A2). Google Patents. 5
Kresoxim-methyl FAO Evaluation. Food and Agriculture Organization (FAO). 3
Comparative Toxicity of Methoxyimino Tolyl Acetate Fungicide Derivatives: A Mechanistic Guide
Executive Summary Methoxyimino tolyl acetate derivatives—a prominent subclass of strobilurin fungicides—are vital tools in modern agriculture and material preservation. However, their widespread application necessitates...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methoxyimino tolyl acetate derivatives—a prominent subclass of strobilurin fungicides—are vital tools in modern agriculture and material preservation. However, their widespread application necessitates a rigorous understanding of their comparative toxicity profiles. As a Senior Application Scientist, I approach toxicity not as a static metric, but as a dynamic interplay between chemical structure, bio-uptake kinetics, and target-site affinity.
This guide provides an objective, data-driven comparison of key methoxyimino tolyl acetate derivatives (focusing on Kresoxim-methyl and Trifloxystrobin ), exploring their mechanisms of action, comparative ecotoxicity, and mammalian safety profiles. Furthermore, it details a self-validating experimental workflow for assessing mitochondrial dysfunction, ensuring that your preclinical or environmental risk assessments are grounded in robust, reproducible causality.
Pharmacophore and Mechanism of Action (MoA)
The core pharmacophore of these derivatives is the methoxyimino tolyl acetate moiety, which mimics naturally occurring strobilurins. Their primary mechanism of action is the targeted inhibition of mitochondrial respiration.
Specifically, these compounds bind to the Qo site of the cytochrome bc1 complex (Complex III) in the inner mitochondrial membrane. By locking the site, they block the electron transfer from ubiquinol to cytochrome c. This halts the electron transport chain (ETC), rapidly depleting intracellular ATP and generating reactive oxygen species (ROS) [1].
Mechanism of action: Methoxyimino tolyl acetates blocking the Qo site of Cytochrome bc1.
Comparative Toxicity Profiles
While Kresoxim-methyl and Trifloxystrobin share a similar core structure, minor functional group substitutions drastically alter their physicochemical properties, leading to divergent toxicity profiles across species.
Aquatic Ecotoxicity
Aquatic organisms are highly sensitive to mitochondrial inhibitors. Quantitative Structure-Activity Relationship (QSAR) models reveal that the toxicity of these derivatives is heavily dependent on chemical hydrophobicity (LogP) and hydrogen bond basicity [4].
Trifloxystrobin exhibits higher lipophilicity than Kresoxim-methyl, facilitating rapid bio-uptake across the gills and membranes of aquatic species. Consequently, Trifloxystrobin is significantly more toxic to Daphnia magna and zebrafish (Danio rerio) than Kresoxim-methyl [1, 2]. At environmentally relevant concentrations (50 nM), Trifloxystrobin induces severe hypoactive responses and mitochondrial dysfunction in zebrafish embryos, whereas Kresoxim-methyl exerts negligible effects at the same dose [1].
Mammalian Toxicity
In mammalian models, these derivatives generally exhibit low acute oral and dermal toxicity due to rapid metabolism and biliary excretion. However, chronic exposure reveals distinct hazard profiles. Kresoxim-methyl, while not acutely toxic, has been classified as a hazardous substance under certain regulatory frameworks because chronic exposure at the maximum tolerated dose (MTD) induces liver tumors in rats [3].
Quantitative Data Summary
The following table synthesizes the comparative toxicity metrics across standardized biological models.
The Causality Principle: By measuring the Oxygen Consumption Rate (OCR) alongside the Extracellular Acidification Rate (ECAR), we create a self-validating system. If a derivative specifically inhibits Complex III, OCR will plummet while ECAR will spike (as the embryo compensates via anaerobic glycolysis). If both OCR and ECAR drop simultaneously, the compound is causing non-specific necrosis or systemic cytotoxicity, rather than targeted Qo site inhibition.
Step-by-Step Protocol: In Vivo Mitochondrial Flux Analysis
Embryo Preparation: Collect fertilized wild-type zebrafish embryos and incubate in standard E3 medium at 28.5°C. At 4 hours post-fertilization (hpf), screen for viability.
Chemical Exposure: Array embryos into 24-well plates (1 embryo/well). Expose to a logarithmic concentration gradient of the test derivatives (e.g., 0, 5, 50, 500 nM) for 96 hours. Include 0.1% DMSO as a vehicle control.
Microplate Seeding: Transfer 96 hpf larvae into a Seahorse XF24 Islet Capture Microplate. Secure larvae using capture screens to prevent movement artifacts during measurement.
Basal Respiration Measurement: Run the Seahorse XF Analyzer to establish baseline OCR and ECAR for 3 cycles (3 min mix, 2 min wait, 3 min measure).
Chemical Interrogation (Self-Validation):
Inject Oligomycin (ATP synthase inhibitor): Validates the proportion of OCR dedicated to ATP production.
Inject FCCP (Uncoupling agent): Drives the ETC to its maximum rate, revealing the spare respiratory capacity. Derivatives like Trifloxystrobin will show a collapsed maximal respiration curve here.
Inject Rotenone/Antimycin A: Shuts down mitochondrial respiration entirely to measure non-mitochondrial oxygen consumption.
Self-validating workflow for assessing mitochondrial dysfunction using Zebrafish embryos.
Conclusion
When evaluating methoxyimino tolyl acetate derivatives, structural nuances dictate environmental fate and off-target toxicity. While Kresoxim-methyl presents a relatively lower acute aquatic toxicity profile compared to Trifloxystrobin—largely due to lower lipophilicity and hydrogen bond basicity—its chronic mammalian profile requires stringent occupational oversight. For researchers developing next-generation agrochemicals, integrating real-time metabolic flux assays early in the pipeline ensures that toxicity is understood mechanistically, rather than just phenomenologically.
References
Relative comparison of strobilurin fungicides at environmental levels: Focus on mitochondrial function and larval activity in early staged zebrafish (Danio rerio). Toxicology / PubMed.
Toxicity of three strobilurins (kresoxim-methyl, pyraclostrobin and trifloxystrobin) on Daphnia magna. ResearchGate.
Public Release Summary - Evaluation of the new active KRESOXIM-METHYL in the product STROBY WG FUNGICIDE. Australian Pesticides and Veterinary Medicines Authority (APVMA).
Freshwater quality criteria of four strobilurin fungicides: Interspecies correlation and toxic mechanism. PubMed.
Toxicity of Strobilurins fungicides: A comprehensive review. Journal of Chemical Health Risks.
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Safe Handling and Disposal of (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate
Executive Summary
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS: 120974-97-2) is a critical synthetic intermediate utilized in the development of strobilurin-class foliar fungicides, most notably 1[1]. While highly valued in agricultural chemistry and drug development for its unique toxophore (the methoxyiminoacetate group), this structural motif imparts significant environmental hazards, particularly severe aquatic toxicity and 2[2]. This guide provides a comprehensive, step-by-step operational framework for the safe handling, containment, and disposal of this compound, ensuring compliance with institutional Environmental Health and Safety (EHS) and federal Resource Conservation and Recovery Act (RCRA) standards.
Physicochemical Profile & Hazard Causality
Before implementing disposal protocols, it is crucial to understand the physical state and solubility profile of the compound, as these dictate the appropriate waste streams. The compound is a hygroscopic solid that exhibits poor aqueous solubility but 3[3].
Table 1: Physicochemical Properties of (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate
Property
Value
Operational Implication
CAS Number
120974-97-2
Primary identifier for EHS waste labeling.
Appearance
White to off-white solid
Prone to aerosolization; requires draft-free handling.
Melting Point
66–68 °C
Solid at room temperature; do not dispose of in heated liquid streams.
Boiling Point
282 °C
Low volatility at standard conditions.
Flash Point
117 °C
Combustible, but not highly flammable.
Solubility
Dichloromethane, Chloroform, Ethyl Acetate
Liquid waste will likely be a mixed solvent stream.
Causality of Hazard:
The methoxyiminoacetate moiety is designed to inhibit mitochondrial respiration at the Qo site of the cytochrome bc1 complex. While targeted at fungal pathogens, this mechanism is highly conserved across species, making the intermediate and its degradates exceptionally 4[4]. Furthermore, its degradates exhibit high soil mobility, leading to 2[2] if improperly disposed of in landfills or standard drains.
Pre-Disposal Safety & Engineering Controls
Proper disposal begins at the point of handling. To 4[4] and accidental environmental release, the following Personal Protective Equipment (PPE) and engineering controls must be validated prior to initiating any workflow.
Table 2: Required PPE and Engineering Controls
Protection Category
Specification
Causality / Rationale
Engineering
Fume hood or Class II BSC
Prevents inhalation of aerosolized particulates during transfer.
Dermal (Hands)
Nitrile rubber gloves (unlined)
Prevents allergic contact dermatitis; robust against organic solvent carriers.
Ocular
Chemical splash goggles
Protects against accidental splashes when handling solvent-dissolved waste.
Body
Non-absorbent lab coat
Prevents particulate accumulation on personal clothing.
Step-by-Step Disposal Workflows
Because (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate is handled both as a pure solid and as a solute in organic synthesis, waste segregation is paramount.
Segregation: Determine the solvent carrier. If dissolved in Dichloromethane or Chloroform, route the waste to a Halogenated Organic Waste carboy. If dissolved in Ethyl Acetate, route to a Non-Halogenated Organic Waste carboy.
Container Rinsing: Empty the primary reaction vessel. Triple-rinse the vessel with a 4[4].
Collection: Transfer the rinsate directly into the designated liquid hazardous waste container. Never pour rinsate down the sink.
Labeling: Clearly label the carboy with "Hazardous Waste," the exact solvent composition, and the chemical name "(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate."
Collection: Gather all contaminated solid materials, including weighing boats, spatulas, Kimwipes, and disposable PPE.
Containment: Place the items into a heavy-duty, puncture-resistant plastic bag. Strictly 5[5] to prevent accidental rupture during transit.
Sealing: Seal the bag securely using a gooseneck tie with heavy tape.
Disposal: Deposit the sealed bag into an EHS-approved solid hazardous waste drum designated for high-temperature incineration.
Workflow C: Spill Containment & Cleanup
Isolation: Immediately restrict access to the spill area and ensure adequate ventilation.
Containment (Solid Spill): Gently cover the powder with damp paper towels to prevent aerosolization. Sweep carefully using a dedicated brush and dustpan.
Containment (Liquid Spill): Surround the spill with an5[5] (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.
Recovery: Scoop the absorbed mixture into a wide-mouth, sealable hazardous waste container. Wash the spill area with a mild detergent and water, collecting the wash water as hazardous liquid waste.
Operational workflow for the segregation and disposal of contaminated waste streams.
Environmental Fate & Regulatory Compliance
The ultimate goal of these disposal procedures is to prevent the compound from entering the municipal water system or local landfills. Fungicide intermediates containing the methoxyiminoacetate group are notorious for their 6[6].
If disposed of improperly, the compound undergoes hydrolysis and microbial degradation into highly mobile degradates. These degradates easily permeate 7[7], particularly in areas with shallow water tables, leading to severe groundwater contamination. Because of its high toxicity to aquatic vertebrates and invertebrates, all waste containing this compound must be destroyed via 4[4] at an EPA-approved (or equivalent local regulatory) facility.
Mechanistic pathway of environmental contamination resulting from improper disposal.
References
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate CAS 120974-97-2 , Sunshine Pharma. 3
Personal protective equipment for handling (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety precautions, but as a discipline rooted in causality. Understanding why a chemical behaves the way it does dictates how...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety precautions, but as a discipline rooted in causality. Understanding why a chemical behaves the way it does dictates how we protect ourselves and our experiments.
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate (CAS: 120974-97-2) is a critical synthetic intermediate used primarily in the development of strobilurin-class agricultural fungicides, such as Trifloxystrobin[1]. Because it contains both an oxime ether and an ester functionality, it is hygroscopic and sensitive to hydrolytic degradation, requiring specific storage and handling conditions[2].
This guide provides a comprehensive, self-validating operational framework for researchers handling this compound, ensuring both personnel safety and chemical integrity.
Physicochemical Profiling & Hazard Causality
To design an effective Personal Protective Equipment (PPE) matrix, we must first analyze the compound's physical properties and hazard codes. The compound is a white to off-white solid at room temperature. While its low volatility (Boiling Point: 282°C) minimizes ambient inhalation risks, its physical state presents a distinct particulate/dust hazard during weighing and transfer[3][4].
Table 1: Physicochemical Data and Operational Implications
Property / Hazard
Value / Classification
Causality & Operational Implication
Physical State
White to off-white solid
Generates micro-dust during mechanical agitation (e.g., scraping, weighing).
Melting Point
66–68 °C
Remains solid at standard lab temperatures; melts easily in exothermic reactions[3].
Solubility
Soluble in Dichloromethane (DCM), Chloroform, Ethyl Acetate
If handling the compound in solution, the solvent dictates the glove material, not just the solid[3].
H301
Toxic if swallowed
Mandates strict hygiene; prohibits eating/drinking in the lab[4].
H315 / H319
Causes skin & serious eye irritation
Requires impermeable dermal barriers and splash-proof ocular protection[4].
H335
May cause respiratory irritation
Mandates handling strictly within a certified chemical fume hood[4].
Personal Protective Equipment (PPE) Matrix
Based on the hazard profile above, standard laboratory attire is insufficient. The following PPE matrix is required:
Dermal Protection (Gloves): Use double-layered Nitrile gloves (minimum 4 mil thickness). Causality: While nitrile provides an excellent barrier against the solid powder (preventing H315 skin irritation), the compound is highly soluble in halogenated solvents (DCM, Chloroform)[3]. If you are dissolving the intermediate in DCM, nitrile offers poor resistance to the solvent. In such cases, upgrade the outer glove to Butyl rubber or laminated (Silver Shield) gloves during the solvent-handling phase.
Ocular Protection:Chemical safety goggles with a tight facial seal. Standard safety glasses with side shields are inadequate because fine dust generated during weighing can bypass loose-fitting glasses and cause severe eye irritation (H319)[4].
Respiratory Protection: Handling must occur inside a Class II Biological Safety Cabinet or Chemical Fume Hood with a verified face velocity of >100 feet per minute (fpm). If engineering controls fail or bulk transfer is required outside a hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory to mitigate the H335 respiratory hazard[4].
Body Protection: A fully buttoned, flame-retardant lab coat with elastic cuffs. Ensure no exposed skin between the glove and the sleeve.
To build trust in your experimental workflow, every protocol must be a self-validating system. This means incorporating built-in checks that confirm the step was executed safely and accurately without relying on assumptions.
Step-by-Step Weighing and Transfer Workflow
Thermal Equilibration: Remove the sealed container from 2–8°C storage[4]. Crucial Step: Allow it to sit in a desiccator for 30 minutes to reach room temperature before opening. Causality: Opening a cold container causes ambient moisture to condense on the hygroscopic solid, leading to ester hydrolysis and yield degradation.
Environmental Verification: Turn on the fume hood and visually verify the airflow monitor reads >100 fpm. Tape a small piece of tissue to the sash; it should pull inward, validating negative pressure.
Static Mitigation: Use an anti-static gun (Zerostat) on the weighing paper/boat and the receiving flask. This prevents the fine, irritating powder from aerosolizing or clinging to the sides of the balance.
Mass-Balance Validation:
Tare the balance with the receiving vial.
Weigh the desired mass of (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate.
Self-Validation Check: Re-weigh the original stock container. The mass lost from the stock container must exactly equal the mass gained in the receiving vial (± balance error). If the stock container lost more mass than the vial gained, material was spilled during transfer, triggering immediate localized decontamination.
Inert Purge: Once transferred, purge the receiving vessel with dry Nitrogen or Argon to displace oxygen and moisture, preserving the imine bond[3].
Figure 1: Step-by-step operational workflow for safely weighing and transferring the compound.
Emergency Response & Decontamination
If a spill occurs, immediate containment is required to prevent respiratory exposure.
Solid Spill Protocol
Do not sweep dry. Sweeping aerosolizes the toxic dust (H301, H335)[4].
Cover the spill with damp absorbent paper towels (dampened with water or a mild surfactant) to suppress dust.
Carefully scoop the damp material using a non-sparking spatula into a labeled, sealable hazardous waste container.
Self-Validating Cleaning: Wash the affected surface with a small volume of Ethyl Acetate (to dissolve residual compound), followed by warm soapy water. Validation: Wipe the dried surface with a clean, dry Kimwipe. Inspect the Kimwipe under bright light; any tactile stickiness or visual discoloration indicates residual chemical, requiring a repeat wash.
Waste Management and Disposal Plan
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate and its derivatives must not be discharged into the municipal sewer system, as they are highly toxic to aquatic life (a common trait of strobilurin fungicides)[5].
Disposal Methodology
Solid Waste: Place all contaminated gloves, weighing boats, and Kimwipes into a heavy-duty, double-bagged solid waste container. Label clearly with "Toxic Solid Waste: Contains (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate".
Liquid Waste: Segregate liquid waste based on the solvent used during the reaction.
If dissolved in DCM or Chloroform, dispose of in the Halogenated Solvent carboy.
If dissolved in Ethyl Acetate, dispose of in the Non-Halogenated Solvent carboy.
Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department to ensure the waste is routed for high-temperature incineration in an EPA/RCRA-compliant facility.
Figure 2: Decision matrix and disposal pathways for solid and liquid chemical waste.
References
Home Sunshine Pharma. "(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate CAS 120974-97-2". HSP Pharma. Available at: [Link]
LookChem. "Cas 120974-97-2, Methyl 2-(MethoxyiMino)-2-o-tolylacetate". LookChem Database. Available at: [Link]